molecular formula C11H12O4 B146712 2,5-Dimethoxycinnamic acid CAS No. 10538-51-9

2,5-Dimethoxycinnamic acid

Cat. No.: B146712
CAS No.: 10538-51-9
M. Wt: 208.21 g/mol
InChI Key: JPQWWJZORKTMIZ-ZZXKWVIFSA-N
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Description

2,5-Dimethoxycinnamic acid forms 1:1 molecular complex with 3,5-dinitrocinnamic acid.>This compound is a hydroxycinnamic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWWJZORKTMIZ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10538-51-9, 38489-74-6
Record name 2',5'-Dimethoxycinnamic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-dimethoxycinnamic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dimethoxycinnamic acid (CAS No: 10538-51-9). The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical workflows to support laboratory applications and further studies.

Core Physical and Chemical Properties

This compound is a derivative of cinnamic acid, characterized by two methoxy groups on the phenyl ring. These substitutions significantly influence its physical properties, such as solubility and melting point. The predominantly trans configuration is the most common and stable form.

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1][2]
Melting Point 147 - 150 °C[2]
Boiling Point 267.4 °C (Rough Estimate)[2]
Density 1.0627 g/cm³ (Rough Estimate)[2]
Appearance Light orange to yellow/green powder or crystal[2][3]
pKa 4.40 ± 0.10 (Predicted)[2]
Water Solubility log₁₀WS = -2.05 (Calculated)[1]
Octanol/Water Partition Coeff. logP = 1.802 (Calculated)[1]

Experimental Protocols

Accurate determination of physical properties is fundamental to compound characterization and quality control. The following sections detail standard laboratory protocols for measuring melting point and solubility.

The melting point provides a crucial indication of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. Thoroughly crush the sample into a fine powder using a mortar and pestle.[5]

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of tightly packed sample is achieved.[5][6]

  • Apparatus Setup:

    • Mel-Temp: Insert the capillary tube into the sample holder. Place a calibrated thermometer in the designated well.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube filled with a high-boiling point oil (e.g., silicone oil).[4]

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For a precise measurement, heat slowly, ensuring the temperature increases at a rate of no more than 1-2°C per minute as it approaches the expected melting point.[4]

  • Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂.[7]

  • Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. Do not reuse a sample that has already been melted.[6]

Solubility testing provides insights into the polarity of a molecule and the presence of acidic or basic functional groups.[8] The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • Test tubes and rack

  • Spatula

  • Graduated cylinders or pipettes

  • Solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Hexane, Diethyl Ether.

Procedure:

  • Initial Setup: Place approximately 25 mg of this compound into a clean, dry test tube.[8]

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[9]

  • Agitation: Vigorously shake or stir the mixture for 60 seconds.[9]

  • Observation: Observe the sample.

    • Soluble: The compound dissolves completely.

    • Insoluble: The compound does not appear to dissolve at all.

    • Partially Soluble: Some, but not all, of the solid dissolves.

  • Systematic Testing: Follow a systematic approach based on the results:

    • Begin with a neutral, polar solvent like water. Given its carboxylic acid group, this compound is expected to be sparingly soluble in water.

    • If insoluble in water, test its solubility in aqueous bases (5% NaOH, 5% NaHCO₃) and acids (5% HCl). Solubility in NaOH or NaHCO₃ indicates an acidic functional group (like the carboxylic acid present), which is deprotonated to form a more soluble salt.[10]

    • Test solubility in non-polar organic solvents like hexane and a moderately polar solvent like diethyl ether to assess its lipophilicity.[8]

  • Recording: Record the results for each solvent as "soluble," "insoluble," or "partially soluble."

Visualized Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate key logical and chemical processes relevant to the study of this compound.

Cinnamic acids are commonly synthesized via condensation reactions. The Knoevenagel condensation provides an effective route for derivatives with electron-donating groups on the aromatic ring, such as the methoxy groups in the target compound.[11]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2,5-Dimethoxybenzaldehyde P1 Knoevenagel Condensation (Intermediate formation and decarboxylation) R1->P1 R2 Malonic Acid R2->P1 C1 Base (e.g., Pyridine) C1->P1 C2 Heat C2->P1 P2 This compound (Final Product) P1->P2

Caption: Knoevenagel condensation for the synthesis of this compound.

The metabolism of methoxylated cinnamic acids in vivo often involves demethylation and/or reduction of the propenoic acid side chain.[12] Based on studies of related compounds, a plausible metabolic pathway for this compound is proposed below.

G A This compound B Phase I Metabolism (e.g., O-Demethylation via CYP450) A->B D Side-chain Reduction A->D C 2-Hydroxy-5-methoxycinnamic Acid or 5-Hydroxy-2-methoxycinnamic Acid B->C F Phase II Metabolism (Conjugation: Glucuronidation/Sulfation) C->F E Dihydro-2,5-dimethoxycinnamic Acid (2,5-Dimethoxyphenylpropionic Acid) D->E E->F G Excretable Conjugates F->G

Caption: A proposed metabolic pathway for this compound in vivo.

A logical workflow is essential for the systematic identification and characterization of a chemical compound. This involves integrating data from multiple analytical techniques to confirm the structure and purity.

G A Obtain Sample of This compound B Physical Property Measurement A->B C Spectroscopic Analysis A->C D Melting Point Determination B->D E Solubility Tests B->E F NMR (¹H, ¹³C) C->F G Mass Spectrometry (MS) C->G H Infrared (IR) Spectroscopy C->H I Data Integration & Structural Elucidation D->I E->I F->I G->I H->I J Purity Assessment I->J K Final Compound Confirmation I->K

Caption: Logical workflow for the physical and structural characterization of a compound.

References

2,5-Dimethoxycinnamic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,5-Dimethoxycinnamic acid, a methoxy derivative of cinnamic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, detailing its chemical identity, physicochemical properties, and relevant biological activities, along with experimental protocols.

Core Chemical Data

CAS Number: 10538-51-9[1]

Molecular Weight: 208.21 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Melting Point 148-150 °C
Form Solid
EC Number 234-114-9[1]
Linear Formula (CH₃O)₂C₆H₃CH=CHCO₂H[1]

Biological Activity and Potential Applications

Methoxylated derivatives of cinnamic acid are recognized for their significant pro-health potential, exhibiting a range of biological activities including antimicrobial, antidiabetic, anticancer, and hepato-, cardio-, and neuroprotective effects.[3][4] While specific research on the 2,5-dimethoxy isomer is less prevalent than for other isomers like ferulic acid or 3,4-dimethoxycinnamic acid, the broader class of cinnamic acid derivatives has been extensively studied for various therapeutic applications.[3][5][6]

Derivatives of cinnamic acids are known to induce apoptosis and cell cycle arrest in cancer cells.[5][7][8] For instance, certain chalcone derivatives, which can be synthesized from methoxy-substituted acetophenones (related precursors to cinnamic acids), have been shown to disrupt microtubule polymerization, a critical process in cell division.[9]

The following diagram illustrates a generalized signaling pathway for apoptosis induction, a mechanism of action for many anticancer compounds, including some cinnamic acid derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 Bcl-2 Cellular Stress->Bcl-2 Bax Bax Cellular Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Generalized Apoptotic Signaling Pathway

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the provided search results, methodologies for the synthesis and biological evaluation of related dimethoxycinnamic acid isomers and derivatives can be adapted.

Synthesis of Dimethoxycinnamic Acids

A general method for the synthesis of dimethoxycinnamic acids involves the Knoevenagel condensation of a dimethoxybenzaldehyde with malonic acid.[10]

Protocol for the Synthesis of 2,3-Dimethoxycinnamic Acid

This protocol can be adapted for the 2,5-isomer by starting with 2,5-dimethoxybenzaldehyde.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1 mole), malonic acid (2 moles), and pyridine (400 ml).[10]

  • Initiation: Add piperidine (15 ml) to the mixture.[10]

  • Reaction Conditions: Heat the mixture to 80°C. The evolution of carbon dioxide typically begins around 55-60°C.[10]

  • Work-up: After the reaction is complete, cool the mixture and pour it into cold water. Acidify with concentrated hydrochloric acid with stirring.[10]

  • Purification: The crude product can be purified by dissolving it in a sodium hydroxide solution, filtering, and then re-precipitating with hydrochloric acid. The resulting crystalline material is washed with cold water and dried.[10]

The following diagram outlines the general workflow for this synthesis.

synthesis_workflow start Start reactants Combine 2,5-Dimethoxybenzaldehyde, Malonic Acid, and Pyridine start->reactants add_piperidine Add Piperidine reactants->add_piperidine heat Heat to 80°C add_piperidine->heat workup Cool and Pour into Water heat->workup acidify Acidify with HCl workup->acidify filter Filter and Wash Crude Product acidify->filter purify Purify by Dissolution and Reprecipitation filter->purify end End purify->end

References

Spectroscopic Profile of 2,5-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dimethoxycinnamic acid (C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ).[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available-

Note: Experimental ¹H and ¹³C NMR data for this compound were not available in the searched databases. Data for a tert-butyldimethylsilyl (TBDMS) derivative has been reported, but is not included here to avoid confusion.[2]

Infrared (IR) Spectroscopy

The following characteristic absorption bands are expected for this compound, based on the functional groups present and data from similar cinnamic acid derivatives.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500BroadO-H stretchCarboxylic Acid
~3000MediumC-H stretchAromatic
1700-1650StrongC=O stretchCarboxylic Acid
1630-1600MediumC=C stretchAlkene/Aromatic
1300-1000StrongC-O stretchMethoxy
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The predicted fragmentation pattern provides insights into its structure.

m/zRelative Intensity (%)Proposed Fragment
209.08084-[M+H]⁺
231.06278-[M+Na]⁺
208-[M]⁺

Note: The mass-to-charge ratios for the protonated and sodiated molecules are predicted values. The molecular ion peak [M]⁺ is expected at an m/z of approximately 208, consistent with the fragmentation patterns of other dimethoxycinnamic acid isomers.[3]

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the this compound sample is prepared by dissolving it in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts. The solution is then transferred to an NMR tube.

The NMR spectrum is acquired using a high-field NMR spectrometer. For ¹H NMR, the spectrum is typically recorded by applying a radiofrequency pulse and acquiring the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Infrared (IR) Spectroscopy

For solid samples like this compound, several preparation techniques can be employed:

  • Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

  • Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste. This mull is then placed between two salt plates.

The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum is first recorded to account for atmospheric and instrumental interferences. The sample spectrum is then recorded, and the background is automatically subtracted to yield the final IR spectrum.

Mass Spectrometry (MS)

Several ionization techniques can be used for the mass spectrometric analysis of this compound:

  • Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio.

  • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and pumped through a fine, heated capillary. A high voltage is applied to the capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the sample molecules become ionized. This is a softer ionization technique that often results in less fragmentation and a prominent molecular ion peak.

The ions generated by either method are then guided into a mass analyzer, which separates them according to their mass-to-charge ratio. A detector then records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

The Solubility Profile of 2,5-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,5-dimethoxycinnamic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this compound in various organic solvents, this guide presents a combination of calculated water solubility, qualitative solubility information, and comparative data from a structurally similar compound, 3,4-dimethoxycinnamic acid. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for their unique applications.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄Cheméo[1]
Molecular Weight 208.21 g/mol Cheméo[1]
Melting Point 148-150 °CSigma-Aldrich
Calculated Water Solubility (log₁₀WS) -2.05 mol/LCheméo[1]
Calculated Octanol/Water Partition Coefficient (logP) 1.802Cheméo[1]

Solubility Data

Qualitative Solubility Profile of this compound

Cinnamic acid and its derivatives are generally characterized by low solubility in water and higher solubility in organic solvents.[2] The presence of two methoxy groups on the phenyl ring of this compound is expected to increase its lipophilicity compared to unsubstituted cinnamic acid, suggesting even lower water solubility and enhanced solubility in nonpolar organic solvents.

General Solubility Expectations:

  • Poorly soluble in: Water

  • Expected to be soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform, Acetone

Comparative Solubility Data: 3,4-Dimethoxycinnamic Acid

To provide a quantitative reference for researchers, the following table summarizes the experimentally determined mole fraction solubility (x₁) of the structurally similar compound, 3,4-dimethoxycinnamic acid, in various pure solvents at different temperatures. This data can serve as a useful estimation for the solubility behavior of this compound.

Mole Fraction Solubility (x₁) of 3,4-Dimethoxycinnamic Acid at Various Temperatures [3]

Solvent283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.15 K
Methanol 0.04580.05420.06390.07510.08790.10250.11910.13780.1589
Ethanol 0.02930.03450.04060.04770.05590.06540.07630.08880.1031
n-Propanol 0.02010.02380.02810.03310.03890.04550.05320.06210.0723
Isopropanol 0.01630.01930.02280.02690.03160.03710.04350.05090.0594
n-Butanol 0.01450.01720.02040.02410.02840.03340.03920.04590.0537
Isobutanol 0.01210.01440.01710.02020.02380.0280.03290.03860.0452
Acetone 0.08310.09680.11240.13010.15010.17260.1980.22650.2585
2-Butanone 0.06520.07620.08890.10340.11990.13870.16010.18430.2116
Acetonitrile 0.01890.02250.02670.03160.03730.04390.05160.06040.0705
Methyl Acetate 0.03590.04230.04980.05850.06860.08020.09360.1090.1266
Ethyl Acetate 0.02590.03060.03610.04250.04990.05850.06840.07990.0931
1,4-Dioxane 0.05310.06210.07250.08440.09810.11370.13150.15170.1746

Experimental Protocol for Solubility Determination

The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method followed by UV-Vis spectroscopic analysis. This method is considered the gold standard for generating reliable solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Supersaturated Solution (Excess solid in solvent) equilibration Equilibrate at Constant Temperature (e.g., 24-72 hours with shaking) prep_solution->equilibration separation Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibration->separation dilution Dilute Supernatant separation->dilution analysis Analyze by UV-Vis Spectroscopy dilution->analysis calculation Calculate Solubility analysis->calculation calibration Prepare Calibration Curve calibration->calculation

Caption: Experimental workflow for solubility determination.

Detailed Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent. This step is critical to avoid the transfer of solid particles, which would lead to an overestimation of solubility.

  • Quantification by UV-Vis Spectroscopy:

    • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the same solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.

    • Sample Analysis: Dilute the saturated solution obtained from the phase separation step with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the same λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Logical Framework for Solubility Assessment

The determination of a compound's solubility profile is a logical and stepwise process that is fundamental in early-stage drug development and chemical process design. The following diagram illustrates the key decision points and workflow in assessing the solubility of a compound like this compound.

G start Start: New Compound (this compound) lit_search Literature Search for Existing Solubility Data start->lit_search data_found Data Available? lit_search->data_found use_data Utilize Existing Data data_found->use_data Yes exp_det Experimental Determination Required data_found->exp_det No report Report Findings use_data->report select_solvents Select Relevant Solvents exp_det->select_solvents protocol Define Experimental Protocol (e.g., Shake-Flask) select_solvents->protocol execute Execute Experiments protocol->execute analyze Analyze Samples (e.g., UV-Vis, HPLC) execute->analyze calculate Calculate and Tabulate Solubility analyze->calculate calculate->report

Caption: Logical workflow for solubility assessment.

Conclusion

This technical guide has provided a comprehensive overview of the currently available information on the solubility of this compound. While specific quantitative data in a range of organic solvents is limited, the provided calculated water solubility, qualitative profile, and comparative data for a structural analog offer valuable insights for researchers. The detailed experimental protocol for the shake-flask method empowers scientists to generate precise and reliable solubility data tailored to their specific needs. The logical workflow diagrams further provide a clear framework for approaching solubility determination in a systematic manner. Further experimental studies are encouraged to build a more complete and quantitative solubility profile for this compound of interest.

References

Unveiling 2,5-Dimethoxycinnamic Acid: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and occurrence of 2,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid. While not as commonly reported as other isomers, this compound has been identified in a diverse range of natural products, from medicinal plants to microorganisms and bee products. This document collates the available quantitative data, outlines the analytical methodologies employed for its identification, and presents a putative biosynthetic pathway, offering a foundational resource for further research and development.

Natural Occurrence of this compound

This compound has been identified in several distinct natural sources, suggesting a widespread, albeit not abundant, distribution in the biosphere. The known occurrences are detailed below.

Quantitative Data Summary

The concentration of this compound has been quantified in at least one natural source. For other identified sources, the compound has been qualitatively detected. The available data is summarized in the table below for comparative analysis.

Natural SourceOrganism TypeMethod of IdentificationConcentration
Iraqi PropolisBee ProductGC-MS0.98% of the extract
Chromolaena odorata (Siam Weed)PlantUPLC-ESI-QTOF-MS/MSNot Reported
Azolla filiculoides (Water Fern)Plant (Aquatic Fern)LC/HRMSNot Reported
Leptolyngbya sp. KC45CyanobacteriumLC–ESI–QTOF–MS/MSNot Reported
Lavandula stoechasPlantNot SpecifiedNot Reported

Experimental Protocols

The identification of this compound in natural extracts has been primarily achieved through advanced chromatographic and mass spectrometric techniques. While specific detailed protocols for the extraction and isolation of this single compound are not extensively published, the general methodologies employed in the cited studies are outlined below.

General Extraction of Phenolic Compounds

A common procedure for the extraction of phenolic compounds, including cinnamic acid derivatives, from plant and microbial biomass involves solvent extraction.

  • Sample Preparation : The biological material (e.g., plant leaves, microbial biomass) is typically dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered sample is extracted with a suitable organic solvent. Methanol, often in an aqueous solution (e.g., 80% methanol), is frequently used for its ability to dissolve a wide range of phenolic compounds.

  • Extraction Enhancement : Techniques such as sonication or soxhlet extraction can be employed to improve the extraction efficiency.

  • Filtration and Concentration : The resulting extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

Analytical Identification Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of less volatile compounds like phenolic acids, a derivatization step is often required to increase their volatility.

  • Derivatization : The hydroxyl and carboxyl groups of the phenolic acids in the extract are often converted to more volatile silyl ethers (e.g., using BSTFA) or methyl esters.

  • GC Separation : The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • MS Detection and Identification : As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragmentation patterns are detected. The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard or by matching the spectrum to a reference library (e.g., NIST).

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS)

This powerful technique is highly sensitive and specific for the identification and quantification of a wide range of compounds in complex mixtures without the need for derivatization.

  • UPLC Separation : The crude or partially purified extract is injected into a UPLC system. The compounds are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol.

  • ESI Ionization : The eluent from the UPLC is introduced into the electrospray ionization source of the mass spectrometer, where the analyte molecules are converted into gas-phase ions.

  • QTOF-MS and MS/MS Analysis : The ions are then analyzed by the QTOF mass analyzer, which provides high-resolution mass measurements for accurate mass determination of the parent ion. For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed to elucidate the structure of the compound. The identification of this compound is confirmed by its accurate mass and characteristic fragmentation pattern.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_gcms GC-MS Analysis cluster_lcms UPLC-MS/MS Analysis start Natural Source (e.g., Plant Material) prep Drying and Grinding start->prep extract Solvent Extraction (e.g., 80% Methanol) prep->extract concentrate Filtration and Concentration extract->concentrate crude_extract Crude Extract concentrate->crude_extract derivatization Derivatization crude_extract->derivatization For GC-MS uplc_separation UPLC Separation crude_extract->uplc_separation For UPLC-MS/MS gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection gc_separation->ms_detection_gc gcms_result Identification of This compound ms_detection_gc->gcms_result esi_ionization ESI Ionization uplc_separation->esi_ionization msms_analysis QTOF-MS/MS Analysis esi_ionization->msms_analysis lcms_result Identification of This compound msms_analysis->lcms_result

Caption: Generalized workflow for the extraction and identification of this compound.

Putative Biosynthetic Pathway

The biosynthesis of this compound likely proceeds through the general phenylpropanoid pathway, followed by specific hydroxylation and O-methylation steps. While the precise enzymes responsible for the 2,5-substitution pattern have not been fully elucidated in the identified organisms, a putative pathway can be proposed based on known biochemical reactions.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_specialized Putative Pathway to this compound phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H intermediate1 2-Hydroxy-p-coumaric Acid (2,4-Dihydroxycinnamic Acid) p_coumaric_acid->intermediate1 Hydroxylase (Position 2) intermediate2 2-Hydroxy-5-methoxycinnamic Acid or 5-Hydroxy-2-methoxycinnamic Acid intermediate1->intermediate2 O-Methyltransferase (OMT) (Position 5 or 2) final_product This compound intermediate2->final_product O-Methyltransferase (OMT) (Position 2 or 5)

Caption: Putative biosynthetic pathway of this compound.

An In-depth Technical Guide to the Biological Activities of Methoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycinnamic acid derivatives, a class of phenolic compounds ubiquitously found in the plant kingdom, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a methoxy group substitution on the cinnamic acid backbone, exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. Their natural origin and multifaceted bioactivities make them promising candidates for the development of novel therapeutic agents and nutraceuticals.

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of methoxycinnamic acid derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to facilitate further investigation and application of these promising natural compounds.

Anticancer Activity

Methoxycinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and interfering with key signaling pathways involved in tumor progression. The position and number of methoxy groups on the phenyl ring play a crucial role in determining their anticancer efficacy.

Quantitative Data: Cytotoxicity of Methoxycinnamic Acid Derivatives

The following table summarizes the cytotoxic activity of various methoxycinnamic acid derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

DerivativeCancer Cell LineIC50 Value (µM)Reference
p-Methoxycinnamic acid (p-MCA) HCT-116 (Colon)Similar to doxorubicin[1]
HT-29 (Colon)Active at 50 µM[2]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate A549 (Lung)40.55 ± 0.41[3]
SK-MEL-147 (Melanoma)62.69 ± 0.70[3]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate HCT-116 (Colon)16.2[4]
3,4,5-Trimethoxycinnamic acid (TMCA) ester (S5) PC-3 (Prostate)17.22[2]
SGC-7901 (Gastric)11.82[2]
A549 (Lung)0.50[2]
MDA-MB-435s (Melanoma)5.33[2]
3,5-Dimethoxycinnamic acid derivative (10k) A549 (Lung)0.07 ± 0.02[1]
PC-3 (Prostate)7.67 ± 0.97[1]
MCF-7 (Breast)4.65 ± 0.90[1]
HeLa (Cervical)4.83 ± 1.28[1]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Methoxycinnamic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxycinnamic acid derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Anticancer Activity

Methoxycinnamic acid derivatives exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Several studies indicate that methoxycinnamic acid derivatives can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. For instance, p-MCA has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[8] Ferulic acid (4-hydroxy-3-methoxycinnamic acid) also triggers apoptosis by altering the expression of procaspases-3, -8, and -9, and the Bax/Bcl-2 ratio.[9]

cluster_0 Methoxycinnamic Acid Derivatives cluster_1 Mitochondrial Apoptosis Pathway MCA Methoxycinnamic Acid Derivatives Bcl2 Bcl-2 MCA->Bcl2 Inhibits Bax Bax MCA->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Intrinsic apoptosis pathway induced by methoxycinnamic acid derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation and survival. Aberrant activation of this pathway is common in many cancers. Some methoxycinnamic acid derivatives have been shown to inhibit this pathway. For example, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate has been found to reduce the phosphorylation of ERK in lung adenocarcinoma cells, leading to cell cycle arrest and apoptosis.[3][10]

cluster_0 Growth Factor Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival MCA Methoxycinnamic Acid Derivatives MCA->ERK Inhibits phosphorylation

Figure 2: Inhibition of the MAPK/ERK pathway by methoxycinnamic acid derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Methoxycinnamic acid derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for the anti-inflammatory activity of many methoxycinnamic acid derivatives are not extensively reported in a comparative manner, their efficacy is often demonstrated through the inhibition of inflammatory markers. For instance, p-methoxycinnamic acid has been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory models.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[11][12][13][14]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Methoxycinnamic acid derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test groups receiving different doses of the methoxycinnamic acid derivative. Administer the test compounds and the reference drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of methoxycinnamic acid derivatives are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[8] p-Methoxycinnamic acid has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[8] 4-methoxycinnamyl p-coumarate attenuates NF-κB activation by suppressing the phosphorylation of IκBα and the NF-κB p65 subunit.[15]

cluster_0 Inflammatory Stimuli cluster_1 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene Activates MCA Methoxycinnamic Acid Derivatives MCA->IkB Inhibits phosphorylation

Figure 3: Inhibition of the NF-κB signaling pathway by methoxycinnamic acid derivatives.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the aging process and a variety of chronic diseases. Methoxycinnamic acid derivatives are effective antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of methoxycinnamic acid derivatives is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC50 values.

DerivativeAssayIC50 ValueReference
p-Methoxycinnamic acid (p-MCA) DPPH352.61 ppm[7]
3,4-Dimethoxycinnamic acid DPPH-[3]
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) DPPHLower than p-MCA[16]
Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) DPPH-[3]

Note: Direct comparative IC50 values for all methoxy isomers are not consistently available in the literature.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging activity of antioxidant compounds.[1][15][17][18][19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methoxycinnamic acid derivatives (dissolved in methanol)

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or control solution to a defined volume of the DPPH solution. A typical ratio is 1:1.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as a blank.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Workflow for Antioxidant Activity Assessment

cluster_0 Sample Preparation cluster_1 DPPH Assay cluster_2 Data Analysis Prep Prepare serial dilutions of methoxycinnamic acid derivatives Mix Mix sample with DPPH solution Prep->Mix Incubate Incubate in the dark (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calc Calculate % radical scavenging Measure->Calc IC50 Determine IC50 value Calc->IC50

Figure 4: Experimental workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Methoxycinnamic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of methoxycinnamic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
p-Methoxycinnamic acid (p-MCA) Escherichia coli512-128[2]
Salmonella enteritidis-[20]
Staphylococcus aureus50.4 - 449 µM[17]
Candida albicansHigher inhibition than bacteria[21]
3-Hydroxy-4-methoxycinnamic acid Escherichia coli> 512[5]
Staphylococcus aureus> 512[5]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][19][22][23][24]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Methoxycinnamic acid derivatives

  • Positive control antibiotic

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Neuroprotective Activity

Neurodegenerative diseases are often associated with excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. Methoxycinnamic acid derivatives, particularly p-methoxycinnamic acid, have shown promising neuroprotective effects.

Mechanism of Neuroprotective Activity

The neuroprotective effects of p-methoxycinnamic acid are linked to its ability to act as a partial glutamatergic antagonist, particularly at the NMDA receptor.[25] By inhibiting the binding of glutamate to the NMDA receptor, p-MCA can reduce the excessive influx of calcium ions (Ca2+) into neurons, a key event in excitotoxicity. This, in turn, prevents the downstream cascade of events that lead to neuronal damage, including the overproduction of nitric oxide and reactive oxygen species.

Signaling Pathway in Neuroprotection

The neuroprotective action of p-methoxycinnamic acid involves the modulation of glutamate receptor-mediated signaling pathways. By antagonizing the NMDA receptor, it prevents the activation of downstream neurotoxic cascades. Furthermore, neuroprotective signaling can involve the activation of pro-survival pathways like the CREB (cAMP response element-binding protein) pathway.[9][26]

cluster_0 Glutamate Excitotoxicity cluster_1 Neuroprotective Signaling Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx ROS_NO ↑ ROS & Nitric Oxide Ca_influx->ROS_NO Neurotoxicity Neurotoxicity ROS_NO->Neurotoxicity CREB CREB Activation Survival Neuronal Survival CREB->Survival MCA p-Methoxycinnamic Acid MCA->NMDAR Antagonizes MCA->CREB Promotes

Figure 5: Neuroprotective mechanism of p-methoxycinnamic acid against glutamate-induced excitotoxicity.

Conclusion

This technical guide has provided a detailed overview of the significant biological activities of methoxycinnamic acid derivatives. The compiled quantitative data, experimental protocols, and signaling pathway diagrams highlight the immense therapeutic potential of these natural compounds. Their demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective models underscores their importance as lead compounds for drug discovery and development. Further research, particularly focusing on structure-activity relationships, bioavailability, and in vivo efficacy, is warranted to fully exploit the pharmacological potential of this promising class of molecules for the prevention and treatment of a wide range of human diseases.

References

Potential Therapeutic Applications of 2,5-Dimethoxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethoxycinnamic acid (2,5-DMCA) is a methoxy-substituted derivative of cinnamic acid, a phenolic compound of interest for its potential pharmacological activities. While the broader class of methoxylated cinnamic acids has demonstrated a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects, research specifically focused on the 2,5-dimethoxy isomer is still in its nascent stages. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on 2,5-DMCA and contextualizes its potential within the broader landscape of cinnamic acid derivatives. This document summarizes the available quantitative data, presents detailed experimental protocols for future research, and proposes potential signaling pathways for investigation based on the activities of structurally related compounds.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse biological activities. The methoxy substitution on the phenyl ring is a key structural feature that influences the pharmacokinetic and pharmacodynamic properties of these molecules. While isomers such as p-methoxycinnamic acid (p-MCA) and 3,4-dimethoxycinnamic acid have been more extensively studied, this compound presents an intriguing candidate for therapeutic development. This guide aims to consolidate the existing knowledge on 2,5-DMCA and provide a framework for future research into its therapeutic potential.

Potential Therapeutic Applications and Preclinical Data

The therapeutic potential of 2,5-DMCA is largely inferred from studies on related methoxycinnamic acids and from phytochemical analyses of plant extracts exhibiting biological activity. Direct evidence for the therapeutic applications of isolated 2,5-DMCA is limited.

Anticancer Activity

Several studies have identified this compound as a phytochemical constituent of plant extracts with demonstrated cytotoxic activity against various cancer cell lines. However, these studies have evaluated the activity of the whole extract, and the specific contribution of 2,5-DMCA to the observed effects has not been quantified.

Table 1: Anticancer Potential of Plant Extracts Containing this compound

Plant ExtractCancer Cell Lines TestedObserved Effect of ExtractCitation
Lavandula stoechasMDA-MB-231 (breast cancer), T98G (glioblastoma)Significant reduction in cell viability.[1]
Chromolaena odorataMCF-7 (breast cancer), HT-29 (colon cancer), HCT-116 (colon cancer)Strong cytotoxic activity.[2]

Note: The IC50 values reported in these studies are for the entire plant extract and not for isolated this compound.

Neuroprotective and Neuro-regenerative Effects

Research into the neuroprotective effects of 2,5-DMCA is sparse. One study investigating the effect of various cinnamic acid derivatives on neural stem/progenitor cell (NSC/NPC) proliferation found that, unlike ferulic acid, this compound did not promote proliferation.[2] This suggests that the neuro-regenerative potential of 2,5-DMCA may be limited, although other neuroprotective mechanisms cannot be ruled out without further investigation.

Table 2: Effect of this compound on Neural Stem/Progenitor Cell Proliferation

CompoundConcentrationEffect on NSC/NPC ProliferationCitation
This compoundNot specified in abstractNo effect[2]
Ferulic acidNot specified in abstractStrongest promoting activity[2]
Anti-inflammatory Activity

Currently, there is a lack of direct experimental evidence for the anti-inflammatory activity of this compound. However, other methoxycinnamic acid derivatives have demonstrated anti-inflammatory properties, suggesting that this is a promising area for future investigation for 2,5-DMCA.

Proposed Signaling Pathways for Investigation

Based on the known mechanisms of action of other cinnamic acid derivatives, several signaling pathways are proposed for investigation to elucidate the potential therapeutic effects of this compound.

Anticancer Signaling Pathways

Anticancer_Signaling_Pathways cluster_cell Cancer Cell 2_5_DMCA This compound Growth_Factor_Receptors Growth Factor Receptors PI3K PI3K Akt Akt mTOR mTOR MAPK_Pathway MAPK Pathway (ERK, JNK, p38) NF_kappaB NF-κB Apoptosis_Pathway Apoptosis Pathway (Caspases, Bcl-2 family) Cell_Cycle_Regulation Cell Cycle Regulation (Cyclins, CDKs)

Figure 1: Proposed anticancer signaling pathways for investigation of 2,5-DMCA.

Anti-inflammatory Signaling Pathways

Anti_inflammatory_Signaling_Pathways cluster_cell Inflammatory Cell 2_5_DMCA This compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 MyD88 MyD88 IKK IKK I_kappa_B IκB NF_kappaB NF-κB COX2 COX-2 LOX LOX

Figure 2: Proposed anti-inflammatory signaling pathways for investigation of 2,5-DMCA.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the potential therapeutic applications of this compound.

Cytotoxicity Assessment: MTT Assay

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with 2,5-DMCA (various concentrations) Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate (24-72h) Compound_Treatment->Incubation_24_72h Add_MTT Add MTT solution Incubation_24_72h->Add_MTT Incubation_4h Incubate (4h) Add_MTT->Incubation_4h Solubilize_Formazan Solubilize formazan crystals (DMSO) Incubation_4h->Solubilize_Formazan Measure_Absorbance Measure absorbance (570 nm) Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 2,5-DMCA or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Anti-inflammatory Assessment: Lipoxygenase (LOX) Inhibition Assay

Methodology:

  • Reagent Preparation: Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0). Prepare a substrate solution of linoleic acid.

  • Enzyme Inhibition: In a cuvette, mix the lipoxygenase solution with different concentrations of this compound or a known inhibitor (e.g., nordihydroguaiaretic acid) and incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add the linoleic acid substrate to initiate the reaction.

  • Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.

  • Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each concentration of 2,5-DMCA and determine the IC50 value.

Signaling Pathway Analysis: Western Blot for NF-κB Activation

Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages or cancer cells) and treat with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

  • Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the effect of 2,5-DMCA on the phosphorylation and expression of NF-κB pathway proteins.

Conclusion and Future Directions

This compound remains a relatively understudied compound with potential therapeutic applications that can be inferred from the broader class of methoxycinnamic acids. The presence of 2,5-DMCA in plant extracts with demonstrated anticancer activity suggests that this is a primary area for future investigation. Rigorous studies are required to determine the cytotoxic and anti-proliferative effects of the pure compound on a panel of cancer cell lines.

Furthermore, the anti-inflammatory and neuroprotective potential of 2,5-DMCA warrants exploration. The detailed experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the biological activities of this compound. Elucidation of the specific signaling pathways modulated by 2,5-DMCA will be crucial in understanding its mechanism of action and identifying potential therapeutic targets. Future research should focus on generating robust preclinical data to support the further development of this compound as a potential therapeutic agent.

References

Navigating the Safe Handling of 2,5-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 2,5-Dimethoxycinnamic acid. The following sections detail hazard identification, protective measures, emergency protocols, and proper storage and disposal, compiled from available safety data sheets for this compound and related isomeric compounds. This approach ensures a thorough understanding of potential risks and necessary precautions.

Section 1: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 10538-51-9) indicates that at its given concentration, it is not considered hazardous to health, data from closely related isomers such as 3,4-Dimethoxycinnamic acid and 4-Hydroxy-3,5-dimethoxycinnamic acid suggest that caution is warranted.[1] The following tables summarize the GHS classifications for these related compounds, which should be considered as potential hazards for this compound in the absence of specific data.

Table 1: GHS Hazard Classification for Related Dimethoxycinnamic Acid Isomers

Hazard ClassHazard CategoryApplicable Isomer(s)
Skin Corrosion/IrritationCategory 23,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3]
Serious Eye Damage/Eye IrritationCategory 2/2A3,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3][4]
Specific target organ toxicity — Single exposureCategory 3 (Respiratory system)3,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3]
Hazardous to the aquatic environment, short-term (acute)Category 3trans-Cinnamic acid[4]

Table 2: Hazard Statements and Precautionary Statements for Related Isomers

TypeCodeStatement
HazardH315Causes skin irritation.[2][3]
HazardH319Causes serious eye irritation.[2][3][4]
HazardH335May cause respiratory irritation.[2][3]
HazardH402Harmful to aquatic life.[4]
PrecautionaryP261Avoid breathing dust.[5]
PrecautionaryP264Wash skin thoroughly after handling.[3][4]
PrecautionaryP271Use only outdoors or in a well-ventilated area.[6]
PrecautionaryP273Avoid release to the environment.[4]
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6]
PrecautionaryP302 + P352IF ON SKIN: Wash with plenty of water.[2][3]
PrecautionaryP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
PrecautionaryP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]
PrecautionaryP312Call a POISON CENTER/doctor if you feel unwell.[5]
PrecautionaryP403 + P233Store in a well-ventilated place. Keep container tightly closed.[2][3][5]
PrecautionaryP501Dispose of contents/container to an approved waste disposal plant.[2][3][4]

Section 2: Physical and Chemical Properties Relevant to Safety

Understanding the physical and chemical properties of a substance is crucial for safe handling.

Table 3: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound3,4-Dimethoxycinnamic acid
Physical State Solid, Yellow[1]Solid
Odor Odorless[1]No information available
Molecular Formula C11H12O4[7]C11H12O4
Molecular Weight 208.21 g/mol [8]208.21 g/mol
Melting Point/Range No data available180 - 184 °C / 356 - 363.2 °F
Boiling Point/Range No data availableNo information available
Flash Point No information availableNo information available
Autoignition Temperature No information availableNo information available
Water Solubility No information availableNo information available

Section 3: Experimental Protocols for Safe Handling and Storage

Adherence to strict protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] Where there is a potential for splashing, a face shield should also be worn.[10]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3][11] Long-sleeved clothing is recommended.[1]

  • Respiratory Protection : Under normal use conditions with adequate ventilation, no protective equipment is needed.[1][3] In case of inadequate ventilation or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][12]

Handling Procedures
  • General Handling : Avoid contact with skin and eyes.[3] Do not breathe dust.[3][12] Wash hands and any exposed skin thoroughly after handling.[2][3][12]

  • Ventilation : Use only outdoors or in a well-ventilated area.[2][3][6] Ensure that eyewash stations and safety showers are close to the workstation location.[2][3]

  • Dust Control : Minimize dust generation and accumulation.[11]

Storage Conditions
  • General Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][12]

  • Incompatible Materials : Store away from strong oxidizing agents.[2][3][12]

Section 4: Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

First-Aid Measures
  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] If eye irritation persists, get medical advice/attention.[2][3]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation : Remove to fresh air.[2][12] If not breathing, give artificial respiration.[2][12] Get medical attention if you feel unwell.[2][3]

  • Ingestion : Clean mouth with water and drink afterwards plenty of water.[1][12] Get medical attention if symptoms occur.[1][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[1] Hazardous combustion products may include carbon monoxide and carbon dioxide.[2]

  • Protective Equipment : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation.[1][2] Use personal protective equipment as required.[1][2] Avoid dust formation.[1]

  • Environmental Precautions : Should not be released into the environment.[1]

  • Methods for Containment and Cleaning Up : Sweep up and shovel into suitable containers for disposal.[1][2]

Section 5: Disposal Considerations

  • Waste Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]

Section 6: Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for ensuring safety when working with chemical compounds like this compound.

Safe_Chemical_Handling_Workflow RiskAssessment Risk Assessment Sourcing Sourcing & SDS Review RiskAssessment->Sourcing Emergency_Prep Emergency Preparedness (Spill Kit, First Aid) RiskAssessment->Emergency_Prep PPE_Selection PPE Selection Sourcing->PPE_Selection Engineering_Controls Engineering Controls (e.g., Fume Hood) Sourcing->Engineering_Controls Handling_Procedure Safe Handling & Experimentation PPE_Selection->Handling_Procedure Engineering_Controls->Handling_Procedure Storage Proper Storage Handling_Procedure->Storage Waste_Collection Waste Collection Handling_Procedure->Waste_Collection Disposal Disposal Waste_Collection->Disposal Emergency_Prep->Handling_Procedure

Caption: Workflow for Safe Chemical Handling.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential for all laboratory personnel to be thoroughly familiar with these procedures before working with this or any chemical substance. Always refer to the most current Safety Data Sheet provided by the supplier.

References

An In-depth Technical Guide to the Cis-trans Isomerism of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-trans isomerism, a form of stereoisomerism, plays a pivotal role in determining the physicochemical properties and biological activities of pharmacologically relevant molecules. This technical guide provides a comprehensive examination of the cis-trans isomerism in 2,5-dimethoxycinnamic acid, a derivative of the naturally occurring phenylpropanoid, cinnamic acid. While the trans isomer is the more thermodynamically stable and commonly available form, the cis isomer may exhibit unique biological effects, a phenomenon observed in the parent cinnamic acid. This document synthesizes the available data on the synthesis, characterization, and potential biological implications of both isomers. Due to a notable gap in the literature regarding the specific properties of cis-2,5-dimethoxycinnamic acid, this guide also presents extrapolated data based on analogous compounds to provide a more complete, albeit partially theoretical, comparison. Detailed experimental protocols for the synthesis, isomerization, and analysis of these isomers are provided, alongside visualizations of key processes to facilitate further research and drug development endeavors.

Introduction

Cinnamic acid and its derivatives are a class of compounds extensively studied for their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of a carbon-carbon double bond in the acrylic acid side chain gives rise to cis (Z) and trans (E) geometric isomers. The spatial arrangement of the substituents around this double bond can significantly influence the molecule's interaction with biological targets, leading to differences in efficacy and mechanism of action.

This compound, with methoxy groups at positions 2 and 5 of the phenyl ring, is a subject of interest in medicinal chemistry. The trans isomer is commercially available and has been investigated for its derivatives' potential in cancer therapy. However, a thorough understanding of the distinct properties and biological potential of its cis counterpart is currently lacking in the scientific literature. This guide aims to consolidate the known information on trans-2,5-dimethoxycinnamic acid and provide a predictive overview of the cis isomer, thereby offering a foundational resource for researchers.

Physicochemical Properties of this compound Isomers

The geometric configuration of the isomers of this compound is expected to influence their physical and spectral properties. The following table summarizes the known data for the trans isomer and provides estimated values for the cis isomer based on the known properties of parent cinnamic acid and its other derivatives.

Propertytrans-2,5-Dimethoxycinnamic Acidcis-2,5-Dimethoxycinnamic Acid (Predicted/Analog-Based)
Molecular Formula C₁₁H₁₂O₄C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol [1][2]208.21 g/mol
Appearance Solid[2]Likely an oil or low-melting solid
Melting Point 148-150 °C[2]Lower than the trans isomer; likely in the range of 40-70 °C
Solubility Soluble in organic solvents like ethanol, methanol, and DMSO.Expected to have similar or slightly higher solubility in many organic solvents compared to the trans isomer.
UV-Vis (λmax) Expected around 270-280 nmExpected at a slightly shorter wavelength than the trans isomer, likely around 260-270 nm.[3]
¹H NMR (vinyl protons) δ ~7.8 (d, J ≈ 16 Hz), δ ~6.4 (d, J ≈ 16 Hz)δ ~6.9 (d, J ≈ 12 Hz), δ ~5.9 (d, J ≈ 12 Hz)
¹³C NMR Specific data not fully available.No data available.
Stability Thermodynamically more stable.Thermodynamically less stable; can isomerize to the trans form upon heating.

Synthesis and Isomerization

The synthesis of trans-2,5-dimethoxycinnamic acid is typically achieved through a Knoevenagel condensation. The cis isomer is most commonly obtained through the photochemical isomerization of the trans isomer.

Synthesis of trans-2,5-Dimethoxycinnamic Acid

The Knoevenagel condensation involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine.

Experimental Protocol: Synthesis of trans-2,5-Dimethoxycinnamic Acid

  • Reagents and Equipment:

    • 2,5-dimethoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Concentrated Hydrochloric Acid

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Stir bar

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 mL per gram of aldehyde).

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

    • Heat the reaction mixture to reflux with stirring for 3-4 hours.

    • Cool the mixture to room temperature and then pour it into a mixture of crushed ice and concentrated hydrochloric acid (sufficient to neutralize the pyridine).

    • The crude trans-2,5-dimethoxycinnamic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure trans-2,5-dimethoxycinnamic acid.

    • Dry the purified product under vacuum.

trans to cis Isomerization

The conversion of the more stable trans isomer to the cis isomer is typically achieved by exposing a solution of the trans isomer to ultraviolet (UV) radiation. This process leads to a photostationary state containing a mixture of both isomers, from which the cis isomer can be isolated.

Experimental Protocol: Photochemical Isomerization to cis-2,5-Dimethoxycinnamic Acid

  • Reagents and Equipment:

    • trans-2,5-dimethoxycinnamic acid

    • A suitable solvent (e.g., methanol, acetonitrile)

    • Quartz reaction vessel

    • Medium-pressure mercury lamp or other UV light source (e.g., 254 nm or 313 nm)

    • Stir plate and stir bar

    • Rotary evaporator

    • HPLC for monitoring and separation

  • Procedure:

    • Prepare a dilute solution of trans-2,5-dimethoxycinnamic acid in a UV-transparent solvent (e.g., 0.1-1 mg/mL in methanol) in a quartz reaction vessel.

    • Irradiate the solution with a UV lamp while stirring at room temperature. The reaction vessel should be positioned at a fixed distance from the lamp.

    • Monitor the progress of the isomerization by periodically taking aliquots and analyzing them by HPLC or UV-Vis spectroscopy. The formation of the cis isomer will be indicated by the appearance of a new peak in the HPLC chromatogram, and a shift in the UV-Vis spectrum.

    • Continue irradiation until a photostationary state is reached (i.e., the ratio of cis to trans isomers remains constant).

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting mixture of cis and trans isomers can then be separated by preparative HPLC or column chromatography.

Analytical Characterization

The differentiation and quantification of the cis and trans isomers of this compound can be achieved using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an effective method for separating the two isomers. The more polar cis isomer will typically have a shorter retention time than the less polar trans isomer on a C18 column.

Experimental Protocol: HPLC Analysis of this compound Isomers

  • Instrumentation and Conditions:

    • HPLC System: A system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standard solutions of the purified trans isomer and the cis/trans mixture in the mobile phase.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solutions and the sample solutions.

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times (the cis isomer is expected to elute first).

    • Quantify the isomers by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method for distinguishing between the cis and trans isomers. The key diagnostic signals are the coupling constants (J-values) of the vinyl protons.

  • trans Isomer: The vinyl protons will appear as two doublets with a large coupling constant, typically around 16 Hz.

  • cis Isomer: The vinyl protons will also appear as two doublets, but with a smaller coupling constant, typically around 12 Hz.

UV-Vis Spectroscopy

The UV-Vis absorption spectra of the two isomers are expected to differ. The trans isomer, with a more planar and extended conjugated system, generally absorbs at a longer wavelength (λmax) compared to the less planar cis isomer.[3]

Biological Activity

While there is a lack of direct comparative studies on the biological activities of the cis and trans isomers of this compound, research on the parent cinnamic acid and other derivatives provides a basis for postulation. For instance, cis-cinnamic acid has been shown to have significantly more potent antimicrobial activity against Mycobacterium tuberculosis than its trans counterpart.[4] Furthermore, esters of trans-2,5-dimethoxycinnamic acid have been investigated for their antiproliferative and antimetastatic effects on human lung adenocarcinoma cells, with some derivatives showing promising activity. It has been noted in some studies of cinnamic acid derivatives that the cis isomer can be less biologically active than the trans isomer in certain assays.

Given the known bioactivities of related compounds, it is plausible that the isomers of this compound could modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and MAPK pathways. However, this remains to be experimentally verified.

Visualizations

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of cis-trans isomerism in this compound.

G cluster_synthesis Synthesis cluster_isomerization Isomerization 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2,5-Dimethoxybenzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation trans-2,5-DMCA trans-2,5-Dimethoxycinnamic Acid Knoevenagel Condensation->trans-2,5-DMCA UV Irradiation UV Irradiation trans-2,5-DMCA->UV Irradiation cis-2,5-DMCA cis-2,5-Dimethoxycinnamic Acid UV Irradiation->cis-2,5-DMCA cis-2,5-DMCA->UV Irradiation

Caption: Synthesis of trans-2,5-dimethoxycinnamic acid and its photochemical isomerization to the cis isomer.

G Crude Isomer Mixture Crude Isomer Mixture Preparative HPLC Preparative HPLC Crude Isomer Mixture->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection cis-Isomer Pure cis-Isomer Fraction Collection->cis-Isomer trans-Isomer Pure trans-Isomer Fraction Collection->trans-Isomer Solvent Evaporation Solvent Evaporation cis-Isomer->Solvent Evaporation trans-Isomer->Solvent Evaporation Characterization NMR, MS, UV-Vis Solvent Evaporation->Characterization

Caption: Experimental workflow for the separation and characterization of this compound isomers.

G 2,5-DMCA Isomer 2,5-Dimethoxycinnamic Acid Isomer Cell Membrane Receptor Cell Membrane Receptor 2,5-DMCA Isomer->Cell Membrane Receptor Binds/Modulates IKK IKK Cell Membrane Receptor->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription

Caption: A putative anti-inflammatory signaling pathway (NF-κB) potentially modulated by this compound isomers.

Conclusion and Future Directions

This technical guide has synthesized the available information on the cis-trans isomerism of this compound. While the trans isomer is well-characterized, there is a significant lack of experimental data for the cis isomer. The provided protocols for synthesis, isomerization, and analysis offer a framework for researchers to produce and characterize cis-2,5-dimethoxycinnamic acid. Future research should focus on the experimental determination of the physicochemical properties of the cis isomer and, crucially, on the direct comparative evaluation of the biological activities of both isomers. Such studies are essential to fully elucidate the structure-activity relationship and to unlock the potential therapeutic applications of these compounds. The exploration of their effects on key signaling pathways will be a critical step in understanding their mechanisms of action and in the development of novel drug candidates.

References

Methodological & Application

Application Notes and Protocols: A Two-Step Synthesis of 2,5-Dimethoxycinnamic Acid from 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxycinnamic acid is a valuable organic intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a substituted aromatic ring and an α,β-unsaturated carboxylic acid moiety, makes it a versatile building block. This document provides a detailed protocol for a reliable two-step synthesis of this compound, starting from the readily available 1,4-dimethoxybenzene. The synthesis involves an initial formylation of the aromatic ring via the Vilsmeier-Haack reaction to yield an intermediate aldehyde, followed by a Knoevenagel condensation to construct the cinnamic acid derivative.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

  • Step 1: Vilsmeier-Haack Formylation. 1,4-Dimethoxybenzene is formylated to produce 2,5-dimethoxybenzaldehyde. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the electron-rich aromatic ring.[1][2][3]

  • Step 2: Knoevenagel Condensation. The resulting 2,5-dimethoxybenzaldehyde is condensed with malonic acid in the presence of a base, such as pyridine, to yield the final product, this compound.[4][5][6] This reaction is a classic method for forming carbon-carbon double bonds.[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Knoevenagel Condensation Start 1,4-Dimethoxybenzene Reagents1 POCl₃, DMF Start->Reagents1 Intermediate 2,5-Dimethoxybenzaldehyde Reagents1->Intermediate Formylation Reagents2 Malonic Acid, Pyridine Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct Condensation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethoxybenzaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of 1,4-dimethoxybenzene to yield the key intermediate, 2,5-dimethoxybenzaldehyde. The Vilsmeier-Haack reaction is an effective method for introducing an aldehyde group to activated aromatic rings.[1][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
1,4-Dimethoxybenzene138.1613.8 g0.10
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus Oxychloride (POCl₃)153.3311.0 mL (18.2 g)0.12
Ice-As needed-
Sodium Acetate Solution (sat.)-~100 mL-
Dichloromethane (DCM)-~150 mL-
Sodium Sulfate (anhydrous)-As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over a period of 30-45 minutes. Ensure the temperature does not rise above 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.[1][3]

  • Formylation Reaction: Dissolve 1,4-dimethoxybenzene in a minimal amount of DMF and add this solution to the dropping funnel. Add the 1,4-dimethoxybenzene solution dropwise to the Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200 g) with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2,5-dimethoxybenzaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield a white to pale yellow solid.[1][9]

Physical and Chemical Data:

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
1,4-Dimethoxybenzene138.1657-59White solid
2,5-Dimethoxybenzaldehyde166.1749-53White to pale yellow solid
Step 2: Synthesis of this compound via Knoevenagel Condensation

This protocol details the condensation of 2,5-dimethoxybenzaldehyde with malonic acid, catalyzed by pyridine, to produce the final product. The Doebner modification of the Knoevenagel condensation involves the use of pyridine, which acts as both a solvent and a base catalyst, followed by decarboxylation.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2,5-Dimethoxybenzaldehyde166.178.3 g0.05
Malonic Acid104.067.8 g0.075
Pyridine79.1020 mL-
Piperidine85.150.5 mL(catalyst)
Hydrochloric Acid (conc.)-As needed-
Deionized Water-As needed-

Procedure:

  • Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine. Add a few drops of piperidine to catalyze the reaction.[4]

  • Condensation: Heat the reaction mixture to reflux (approximately 90-100°C) in an oil bath for 3-4 hours. The reaction mixture will typically change color and evolution of CO₂ may be observed as the intermediate undergoes decarboxylation.

  • Work-up and Precipitation: After the reflux period, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL).

  • Stir the acidic mixture vigorously. A precipitate of crude this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • The crude acid can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

Product Characterization Data:

CompoundMolar Mass ( g/mol )Expected Yield (%)Melting Point (°C)Appearance
This compound208.2175-85138-141White crystalline solid
Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care.

References

Application Note: A Step-by-Step Protocol for the Synthesis of Cinnamic Acids via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Perkin reaction is a cornerstone of organic synthesis, providing a robust method for the production of α,β-unsaturated aromatic acids.[1][2] Discovered by William Henry Perkin in the 19th century, this reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, facilitated by a weak base, typically the alkali salt of the corresponding carboxylic acid.[1][2][3] The synthesis of trans-cinnamic acid and its derivatives is a classic application of this reaction.[4] Cinnamic acids are valuable precursors in the pharmaceutical industry for synthesizing drugs like anticoagulants and anticancer agents, and are also used in flavors and perfumes.[4] This document provides a detailed, step-by-step protocol for the synthesis of cinnamic acid, intended for researchers, scientists, and professionals in drug development.

The reaction mechanism involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[3][5] Subsequent dehydration and hydrolysis steps lead to the formation of the α,β-unsaturated acid, with the trans-isomer being the more stable and typically preferred product.[4][6]

Experimental Protocol: Synthesis of trans-Cinnamic Acid

This protocol details the conventional heating method for synthesizing trans-cinnamic acid from benzaldehyde and acetic anhydride.

1. Materials and Apparatus

  • Chemicals:

    • Benzaldehyde (freshly distilled to remove benzoic acid impurities)[1]

    • Acetic Anhydride

    • Anhydrous Sodium Acetate (finely powdered)[1][7]

    • Saturated Sodium Carbonate solution

    • Concentrated Hydrochloric Acid (HCl)

    • Activated Charcoal

    • Distilled Water

    • Ethanol (for recrystallization)

  • Apparatus:

    • Round-bottom flask (250 mL)

    • Reflux condenser or air cooler[7][8]

    • Heating mantle or oil bath[8]

    • Magnetic stirrer and stir bar

    • Separating funnel[8]

    • Beakers (500 mL, 1 L)

    • Büchner funnel and flask for vacuum filtration[4][8]

    • Steam distillation apparatus (optional)[1][7]

    • pH paper or pH meter[8]

2. Reaction Procedure

  • Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle or oil bath. Ensure all glassware is thoroughly dried, as the reaction is sensitive to moisture which can hydrolyze the acetic anhydride.[1]

  • Reagent Addition: To the flask, add 20.0 g of freshly distilled benzaldehyde, 30.0 g of acetic anhydride, and 10.0 g of anhydrous, finely powdered sodium acetate.[7]

  • Heating: Heat the reaction mixture with vigorous stirring. Maintain a temperature of 180°C for 4 to 8 hours.[1][7] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

3. Work-up and Isolation

  • Quenching: After the heating is complete, allow the mixture to cool slightly and pour the still hot contents into a 1 L beaker containing approximately 100 mL of water.[1][7]

  • Alkalization: Slowly add a saturated solution of sodium carbonate with stirring until the mixture is alkaline (check with pH paper). This step hydrolyzes any remaining acetic anhydride and converts the cinnamic acid into its water-soluble sodium salt, sodium cinnamate.[1][9]

  • Removal of Unreacted Benzaldehyde: Perform steam distillation on the alkaline mixture to remove any unreacted benzaldehyde. Continue the distillation until the distillate runs clear.[1][7]

  • Decolorization: Add a small amount of activated charcoal to the hot, benzaldehyde-free solution to decolorize it.[7][8] Boil the mixture for a few minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper or a pre-heated Büchner funnel to remove the activated charcoal and any resinous byproducts.[4][7]

  • Precipitation: Cool the filtrate to room temperature, then place it in an ice bath. Acidify the cold solution by slowly adding concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.[1][8]

  • Collection: Collect the white crystals of crude cinnamic acid by vacuum filtration using a Büchner funnel.[4]

4. Purification

  • Washing: Wash the collected crystals on the filter with cold water to remove any residual acid and inorganic salts.[1][4]

  • Recrystallization: Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure trans-cinnamic acid.[1][7]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven. The expected melting point of pure trans-cinnamic acid is 133°C.[7]

Data Presentation: Perkin Reaction Parameters

The following table summarizes various quantitative parameters for the synthesis of cinnamic acid as reported in the literature.

Benzaldehyde (eq)Acetic Anhydride (eq)Sodium Acetate (eq)Temperature (°C)Time (h)Reported YieldReference
1.01.560.651804Not Specified[1]
1.01.560.651808~65%[7]
1.01.480.74160 (1h), then 170-180 (3h)475-85%[9]
1.01.460.6070 (Sonication)14.98%[10]

Visualized Experimental Workflow

The logical flow of the experimental protocol is illustrated below, from the initial mixing of reagents to the final purified product.

Perkin_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase reagents 1. Reagent Mixing (Benzaldehyde, Acetic Anhydride, Sodium Acetate) heating 2. Heating & Reflux (180°C, 4-8h) reagents->heating quench 3. Quenching & Alkalization (H₂O, Na₂CO₃) heating->quench steam_dist 4. Removal of Benzaldehyde (Steam Distillation) quench->steam_dist decolorize 5. Decolorization (Activated Charcoal) steam_dist->decolorize acidify 6. Acidification & Precipitation (Conc. HCl) decolorize->acidify filtration 7. Filtration & Washing (Cold H₂O) acidify->filtration recrystallize 8. Recrystallization (Hot H₂O/Ethanol) filtration->recrystallize product Final Product (trans-Cinnamic Acid) recrystallize->product

Caption: Workflow for the synthesis of cinnamic acid via the Perkin reaction.

References

Application Notes and Protocols: Synthesis of 2,5-Dimethoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This reaction is particularly valuable in the synthesis of α,β-unsaturated acids and esters, such as cinnamic acid derivatives, which are important intermediates in the pharmaceutical, cosmetic, and polymer industries. This document provides detailed application notes and protocols for the synthesis of 2,5-Dimethoxycinnamic acid, a key building block in the development of various therapeutic agents, through the Knoevenagel condensation of 2,5-dimethoxybenzaldehyde and malonic acid.

The reaction proceeds via the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a catalytic amount of piperidine or other amine bases, is a widely employed method for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid, as it facilitates both the condensation and subsequent decarboxylation in a single step.

Recent advancements have also focused on developing more environmentally friendly ("greener") protocols, substituting traditional catalysts with alternatives like ammonium salts or employing solvent-free conditions to enhance the sustainability of the synthesis.[1][2][3] This document will cover both a traditional and a greener protocol for the synthesis of this compound.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Knoevenagel condensation of various substituted benzaldehydes with malonic acid, providing a comparative overview.

Table 1: Traditional Knoevenagel-Doebner Condensation of Substituted Benzaldehydes

EntryAldehyde SubstituentCatalyst SystemSolventReaction Time (h)Temperature (°C)Yield (%)
1HPyridine/PiperidinePyridine4Reflux98
24-OCH₃Pyridine/PiperidinePyridine4Reflux98[4]
34-ClPyridine/PiperidinePyridine-Reflux-
44-NO₂Pyridine/PiperidinePyridine-Reflux-
52-OCH₃Pyridine/PiperidinePyridine-Reflux-

Data for entries 3-5 are generally high but specific yields were not found in the provided search results.

Table 2: Greener Knoevenagel Condensation of Substituted Benzaldehydes

EntryAldehyde SubstituentCatalystSolventReaction Time (h)Temperature (°C)Conversion (%)Yield of Cinnamic Acid (%)
14-OH, 3,5-(OCH₃)₂Ammonium BicarbonateSolvent-free2909985
24-OHAmmonium BicarbonateSolvent-free2909988
34-OCH₃Ammonium BicarbonateSolvent-free2909588
44-ClAmmonium BicarbonateSolvent-free21409188
54-NO₂Ammonium BicarbonateSolvent-free21409389

Data adapted from a study on solvent-free Knoevenagel condensation.[1][2][3]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound via Doebner Modification

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids using a pyridine and piperidine catalyst system.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and anhydrous pyridine (2-3 mL per gram of aldehyde).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then chill it in an ice bath.

  • Precipitation: Slowly pour the cold reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. The this compound will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.

  • Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected melting point for trans-2,5-Dimethoxycinnamic acid is in the range of 148-150 °C.

Protocol 2: Green Synthesis of this compound

This protocol utilizes a solvent-free approach with a more environmentally benign catalyst, adapted from green chemistry principles for the Knoevenagel condensation.[1][2][3]

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Malonic acid

  • Ammonium bicarbonate

  • Ethyl acetate (for initial mixing and extraction)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Oven or heating block

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • Mixing of Reactants: In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).

  • Solvent Removal: Add a minimal amount of ethyl acetate to form a slurry. Remove the solvent using a rotary evaporator to obtain a solvent-free, homogenous mixture of the reactants.

  • Reaction: Heat the solid mixture in an oven or on a heating block at 90-120°C for 2-3 hours. The reaction mixture will melt and then solidify as the reaction progresses.

  • Work-up: After cooling to room temperature, dissolve the solid reaction mass in a mixture of ethyl acetate and water.

  • Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with dilute HCl to a pH of approximately 2. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified product and characterize it as described in Protocol 1.

Mandatory Visualization

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Aldol_Adduct Aldol-type Adduct 2,5-Dimethoxybenzaldehyde->Aldol_Adduct Nucleophilic Attack Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate->Aldol_Adduct Unsaturated_Diacid α,β-Unsaturated Diacid Aldol_Adduct->Unsaturated_Diacid Dehydration H2O H₂O Aldol_Adduct->H2O 2,5-Dimethoxycinnamic_Acid This compound Unsaturated_Diacid->2,5-Dimethoxycinnamic_Acid Decarboxylation CO2 CO₂ Unsaturated_Diacid->CO2

Caption: Reaction mechanism of the Knoevenagel-Doebner condensation.

Experimental_Workflow start Start reactants 1. Mix Reactants (2,5-Dimethoxybenzaldehyde, Malonic Acid, Catalyst, Solvent) start->reactants reaction 2. Heat to Reflux (2-4 hours) reactants->reaction workup 3. Cooldown and Acidification (Ice Bath, HCl) reaction->workup isolation 4. Isolate Crude Product (Vacuum Filtration) workup->isolation purification 5. Purify Product (Recrystallization) isolation->purification characterization 6. Characterize Final Product (MP, NMR, IR) purification->characterization end End characterization->end

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Purification of 2,5-Dimethoxycinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

AN-25DCMA-01

Abstract

This application note provides a detailed protocol for the purification of 2,5-Dimethoxycinnamic acid using a mixed-solvent recrystallization technique. Recrystallization is a highly effective method for purifying solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[1][2][3] This document outlines the principles of solvent selection, a step-by-step experimental protocol, and methods for assessing the purity of the final product, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of cinnamic acid that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. For its effective use in subsequent synthetic steps, a high degree of purity is often essential. The presence of impurities, which can include unreacted starting materials, by-products, or degradation products, can negatively impact reaction yields, product quality, and the safety profile of the final active pharmaceutical ingredient (API).[]

Recrystallization is a robust purification technique based on the principle that the solubility of a solid in a solvent increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but sparingly at lower temperatures.[1][3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[2] For cinnamic acid derivatives, a mixed-solvent system, such as ethanol and water, is often highly effective.[3][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for identification and for assessing purity, primarily through melting point analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₁H₁₂O₄[7]
Molar Mass208.21 g/mol [7]
AppearanceSolid
Melting Point148-150 °C (lit.)
IUPAC Name3-(2,5-dimethoxyphenyl)prop-2-enoic acid[7]
Common Impurities

Impurities in this compound typically originate from the synthetic route used.[] Common synthesis methods, such as the Knoevenagel or Perkin condensation, may result in the following types of impurities:

  • Starting Materials: Unreacted 2,5-dimethoxybenzaldehyde or malonic acid (or its equivalent).

  • By-products: Products from side reactions occurring during the synthesis.

  • Isomers: Potential for cis-trans isomers, although the trans isomer is typically more stable and predominant.

  • Degradation Products: Arise from instability during synthesis or storage.[]

Solvent Selection for Recrystallization

The choice of solvent is the most critical factor for successful recrystallization.[1] The ideal solvent should:

  • Completely dissolve the compound at a high temperature.

  • Have very low solubility for the compound at a low temperature.

  • Either not dissolve the impurities at all or dissolve them very well, even at low temperatures.[1]

  • Be chemically inert to the compound.[8]

  • Have a relatively low boiling point for easy removal during the drying step.[8]

For aromatic carboxylic acids like this compound, a mixed-solvent system is often advantageous.[9] A pair of miscible solvents is chosen where the target compound is soluble in one ("soluble solvent") and insoluble in the other ("insoluble solvent").[6] Ethanol and water make an excellent pair for this purpose, as this compound is soluble in ethanol and largely insoluble in water.[6][9]

Table 2: Qualitative Solubility for Solvent System Selection

SolventSolubility of this compoundRole in Mixed-Solvent SystemRationale
EthanolHighSoluble SolventThe polar hydroxyl group and nonpolar ethyl group in ethanol effectively solvate the moderately polar cinnamic acid derivative.
WaterVery LowInsoluble Solvent / Anti-solventAs a highly polar solvent, water is a poor solvent for the largely organic and nonpolar structure of the target compound.[8]

Protocol: Mixed-Solvent Recrystallization of this compound

Materials and Equipment

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Boiling chips or magnetic stir bar

Equipment:

  • Erlenmeyer flasks (e.g., 50 mL and 125 mL)

  • Hot plate with magnetic stirring capability

  • Graduated cylinders

  • Pasteur pipettes

  • Watch glass (to cover the flask)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Filter paper

  • Vacuum source

  • Ice bath

  • Spatula

  • Drying oven or desiccator

  • Melting point apparatus

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Purity Assessment A 1. Place crude solid & stir bar in Erlenmeyer flask B 2. Add minimum amount of hot Ethanol to dissolve A->B C 3. Add hot Water dropwise until solution turns cloudy B->C D 4. Add a few drops of hot Ethanol to clarify solution C->D E 5. Remove from heat, cover, and cool slowly to room temp. D->E Saturated Solution F 6. Place flask in an ice bath for >15 min E->F Crystal Growth G 7. Collect crystals via vacuum filtration F->G Crystal Slurry H 8. Wash crystals with a small amount of ice-cold ethanol/water G->H I 9. Dry crystals to constant weight H->I J 10. Determine melting point of purified solid I->J Purified Product

Caption: Figure 1. Experimental Workflow for Recrystallization.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Heat ethanol on a hot plate (do not use a Bunsen burner due to flammability). In a separate beaker, heat deionized water.

    • Add a minimal amount of the hot ethanol to the flask while stirring until the solid just dissolves.[1] It is crucial to avoid adding a large excess of solvent.[1]

  • Saturation (Reaching the Cloud Point):

    • Once the solid is dissolved in the hot ethanol, begin adding the hot deionized water dropwise to the solution.

    • Continue adding water until the solution becomes faintly and persistently cloudy.[3] This is the "cloud point" and indicates the solution is saturated.

  • Clarification:

    • After reaching the cloud point, add a few more drops of hot ethanol—just enough to make the solution clear again.[3] This ensures that crystallization will begin from a perfectly saturated solution upon cooling.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is conducive to the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[1][6]

  • Isolation:

    • Set up a Büchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of an ice-cold mixture of ethanol and water.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the collected crystals with a small volume of the ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[1] Using ice-cold solvent minimizes the loss of the purified product.[1]

  • Drying:

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a low-temperature drying oven (e.g., 60-70 °C) or in a desiccator under vacuum.

  • Purity Assessment:

    • Once completely dry, determine the melting point of the recrystallized this compound.

    • A sharp melting point range close to the literature value (148-150 °C) indicates high purity.[3] A broad or depressed melting point suggests the presence of impurities.[3]

    • Calculate the percent recovery of the purified product.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was added; the solution is not supersaturated.Re-heat the solution and evaporate some of the solvent to reduce the total volume. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly from a highly supersaturated state.Re-heat the solution to dissolve the oil, add a slightly larger volume of the soluble solvent (ethanol), and allow it to cool more slowly.
Low recovery of product Too much solvent was used; crystals were washed with warm solvent; filtration was performed before crystallization was complete.Ensure a minimum amount of hot solvent is used for dissolution. Always wash crystals with ice-cold solvent.[1] Ensure the flask is thoroughly cooled in an ice bath before filtration.[1]
Colored impurities remain The impurity has similar solubility to the product; the impurity was trapped in the crystal lattice.Consider a pre-purification step, such as activated charcoal treatment (if appropriate), before the hot filtration step. Ensure slow cooling to prevent the trapping of impurities.

References

Application Note: HPLC Method for Purity Analysis of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethoxycinnamic acid is a cinnamic acid derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in quality control to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity determination of non-volatile and thermally labile compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the determination of its purity.

Principle of the Method

The method utilizes a reversed-phase C18 column for the separation of this compound from its potential impurities. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous acid solution and an organic solvent, typically acetonitrile. The acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, is used to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[1][2] Detection is performed using a UV detector, as the aromatic ring and conjugated double bond in the cinnamic acid structure provide strong chromophores.

Method Validation

The described analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Protocol

This protocol provides a step-by-step procedure for the purity analysis of this compound using HPLC.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[2][3]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA) or Phosphoric Acid (analytical grade)

    • Methanol (HPLC grade, for sample preparation)

2. Chromatographic Conditions

The following conditions are a robust starting point and may be optimized as needed.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 98% A, 2% B2-25 min: Linear gradient to 90% A, 10% B25-40 min: Linear gradient to 85% A, 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm (or determined by UV scan of the main peak)
Injection Volume 10 µL
Run Time 45 minutes

3. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent: A mixture of Methanol and Water (50:50, v/v) is a suitable diluent.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample to be tested.

    • Transfer it to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

    • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system must be verified.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution five times.

  • Evaluate the system suitability parameters based on the five replicate injections of the standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

5. Analysis Procedure

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and integrate all the peaks.

  • Identify the main peak of this compound based on the retention time of the standard.

  • Calculate the percentage purity of the sample.

6. Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Any impurity exceeding the reporting threshold (e.g., 0.05%) should be reported.

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.2112543211.125600
215.2212567891.135580
315.2012539871.125610
415.2312580121.145550
515.2112555431.135590
Mean 15.2112557301.135586
% RSD 0.07%0.13%--

Note: The data presented in this table is representative and serves as an example.

Table 2: Sample Purity Analysis Results

Peak No.Retention Time (min)Peak Area% Area
18.5434560.12
212.8958900.20
3 (Main)15.22292567899.54
419.7640120.14
Total 2939036 100.00

Note: The data presented in this table is representative and serves as an example.

Mandatory Visualization

HPLC_Purity_Analysis_Workflow cluster_prep 1. Preparation Stage cluster_hplc 2. HPLC System Setup cluster_analysis 3. Sample Analysis cluster_data 4. Data Processing & Reporting prep Preparation hplc_system HPLC System analysis Analysis data_proc Data Processing mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: ACN) solutions Prepare Standard & Sample Solutions (0.1 & 0.5 mg/mL) equip Equilibrate System with Mobile Phase solutions->equip sst Perform System Suitability Test (SST) equip->sst inject_blank Inject Blank (Diluent) sst->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

References

Application Notes and Protocols: 2,5-Dimethoxycinnamic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-dimethoxycinnamic acid as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications. Detailed protocols for the synthesis of this compound and its subsequent use as a precursor in the preparation of stilbene and isoquinoline derivatives are presented.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in a variety of plants.[1] They serve as important precursors in the biosynthesis of numerous commercially and pharmacologically significant molecules.[1][2] Methoxylated cinnamic acids, in particular, have garnered considerable interest due to their diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[2] this compound, with its specific substitution pattern on the aromatic ring, offers a unique chemical scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document outlines its synthesis and application as a precursor for generating molecular diversity.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves a two-step process starting from the readily available 1,4-dimethoxybenzene. The first step is the formylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with malonic acid to yield the target cinnamic acid derivative.

Protocol 1: Synthesis of 2,5-Dimethoxybenzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[3]

Materials:

  • 1,4-Dimethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in CH₂Cl₂ to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,4-dimethoxybenzene in CH₂Cl₂ dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-dimethoxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Knoevenagel Condensation

This protocol utilizes the condensation of the synthesized 2,5-dimethoxybenzaldehyde with malonic acid.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Step Starting Material Key Reagents Typical Yield
Vilsmeier-Haack Formylation1,4-DimethoxybenzenePOCl₃, DMF70-85%
Knoevenagel Condensation2,5-DimethoxybenzaldehydeMalonic Acid, Pyridine, Piperidine85-95%

Application of this compound in Synthesis

Application 1: Synthesis of a 2,5-Dimethoxy-Substituted Stilbene Derivative

Stilbenes are a class of compounds with a wide range of biological activities.[4] Resveratrol is a well-known example. The following protocol outlines a synthetic route to a resveratrol analog using this compound as a precursor, proceeding through a Heck reaction.

Workflow for Stilbene Synthesis

A This compound B Decarboxylation/Halogenation A->B 1. Heat 2. NBS/AIBN C 2,5-Dimethoxystyrene B->C D Heck Reaction C->D F 2,5-Dimethoxy-substituted Stilbene D->F E Aryl Halide E->D Pd(OAc)₂, P(o-tolyl)₃, Et₃N

Caption: Synthetic workflow for a 2,5-dimethoxy-substituted stilbene.

Protocol 3: Synthesis of a 2,5-Dimethoxy-Substituted Stilbene via Heck Reaction

Step 3a: Preparation of 2,5-Dimethoxystyrene from this compound

  • Decarboxylation: Heat this compound with a copper catalyst (e.g., copper chromite) in quinoline to induce decarboxylation to 2,5-dimethoxystyrene. The reaction progress can be monitored by the evolution of CO₂.

  • Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. Purify the crude 2,5-dimethoxystyrene by column chromatography.

Step 3b: Heck Reaction

  • In a Schlenk flask, combine 2,5-dimethoxystyrene, an aryl halide (e.g., 4-iodoanisole), palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., tri(o-tolyl)phosphine), and a base (e.g., triethylamine) in an anhydrous solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purify the resulting stilbene derivative by column chromatography.

Reactant 1 Reactant 2 Catalyst/Reagents Product Typical Yield
2,5-Dimethoxystyrene4-IodoanisolePd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-1-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethene60-80%
Application 2: Synthesis of a 1-(2,5-Dimethoxystyryl)isoquinoline Derivative

Isoquinoline alkaloids represent a large and diverse family of natural products with a wide range of pharmacological activities. The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be further modified.[5]

Workflow for Isoquinoline Synthesis

A This compound B Amide Coupling A->B D N-(3,4-Dimethoxyphenethyl)-2,5- dimethoxycinnamide B->D C Homoveratrylamine C->B EDC, HOBt E Bischler-Napieralski Cyclization D->E POCl₃ or P₂O₅ F 3,4-Dihydroisoquinoline derivative E->F G Dehydrogenation F->G Pd/C, heat H 1-(2,5-Dimethoxystyryl) isoquinoline G->H

Caption: Synthetic workflow for a substituted isoquinoline.

Protocol 4: Synthesis of a Substituted Isoquinoline

Step 4a: Amide Formation

  • Dissolve this compound in an anhydrous solvent like DMF or CH₂Cl₂.

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, perform an aqueous workup and extract the amide product with an organic solvent.

  • Purify the crude amide by recrystallization or column chromatography.

Step 4b: Bischler-Napieralski Cyclization and Dehydrogenation

  • Dissolve the purified amide from the previous step in an anhydrous solvent (e.g., acetonitrile or toluene).

  • Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction and carefully quench with ice water. Basify the solution and extract the 3,4-dihydroisoquinoline product.

  • For aromatization to the isoquinoline, the crude dihydroisoquinoline can be heated with a dehydrogenation catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., decalin).

  • Purify the final isoquinoline product by column chromatography.

Intermediate Key Reagents Product Typical Yield
N-(3,4-Dimethoxyphenethyl)-2,5-dimethoxycinnamidePOCl₃1-((E)-2,5-dimethoxystyryl)-6,7-dimethoxy-3,4-dihydroisoquinoline50-70%
1-((E)-2,5-dimethoxystyryl)-6,7-dimethoxy-3,4-dihydroisoquinolinePd/C1-((E)-2,5-dimethoxystyryl)-6,7-dimethoxyisoquinoline80-90%

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward preparation from inexpensive starting materials and the reactivity of its carboxylic acid and alkene functionalities allow for its incorporation into a variety of molecular scaffolds. The protocols provided herein for the synthesis of stilbene and isoquinoline derivatives demonstrate its potential for the generation of compound libraries for drug discovery and development programs. The strategic placement of the two methoxy groups on the phenyl ring can also be exploited for further functionalization, offering numerous possibilities for the synthesis of complex target molecules.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in pharmacological research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process, particularly in the field of oncology. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, along with data on related compounds and a proposed mechanism of action.

Data Presentation: Cytotoxicity of Cinnamic Acid Derivatives

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the IC50 values of various other cinnamic acid derivatives against different cancer cell lines to provide a comparative context. Researchers can use this data as a reference for designing dose-response studies for this compound.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Cinnamic acid esters and amidesHeLa, K562, Fem-x, MCF-742 - 166[1][2]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549 (non-small-cell lung cancer)40.55 ± 0.41[3]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147 (melanoma)62.69 ± 0.70[3]
Cinnamic acidHT-144 (human melanoma)2400[4]
Ethyl-p-methoxycinnamateCL-6 (cholangiocarcinoma)~1179 (converted from 245.5 µg/ml)[5]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of metabolically active cells.

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). It is advisable to perform a preliminary range-finding experiment.

    • After 24 hours of cell seeding, carefully remove the medium from each well.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare 2,5-Dimethoxycinnamic Acid Solutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % Viability absorbance_reading->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_apoptosis Apoptotic Cascade compound 2,5-Dimethoxycinnamic Acid mapk_pathway MAPK/ERK Pathway Modulation compound->mapk_pathway p_erk Decreased p-ERK mapk_pathway->p_erk caspase9 Caspase-9 Activation mapk_pathway->caspase9 cyclin_b Cyclin B Downregulation p_erk->cyclin_b cell_cycle_arrest G2/M Phase Cell Cycle Arrest cyclin_b->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

References

Application Notes and Protocols for Determining the Antioxidant Activity of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] Phenolic compounds, such as 2,5-Dimethoxycinnamic acid, are of significant interest for their potential antioxidant properties, which enable them to scavenge free radicals and mitigate oxidative damage.[1][2] Accurate and standardized assessment of the antioxidant activity of such compounds is crucial for the development of novel therapeutic agents and functional foods.[1]

These application notes provide detailed protocols for several widely used in vitro chemical assays to evaluate the antioxidant capacity of this compound. The methodologies described herein are fundamental for screening, characterization, and validation of the antioxidant potential of this and other phenolic compounds.[3]

General Experimental Workflow

The evaluation of antioxidant activity typically follows a systematic approach, beginning with simple, rapid chemical assays and potentially progressing to more complex biological systems. This workflow ensures a comprehensive assessment of a compound's antioxidant profile.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Interpretation A DPPH Radical Scavenging Assay E Calculate IC50 or Trolox Equivalents A->E B ABTS Radical Cation Scavenging Assay B->E C Ferric Reducing Antioxidant Power (FRAP) Assay C->E D Oxygen Radical Absorbance Capacity (ORAC) Assay D->E F Compare with Standard Antioxidants E->F G Assess Antioxidant Potency F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: General workflow for assessing the antioxidant activity of this compound.

Data Presentation

Quantitative data from antioxidant assays are typically summarized to facilitate comparison between the test compound and standard antioxidants. The half-maximal inhibitory concentration (IC50) is a common metric for radical scavenging assays, representing the concentration of the antioxidant required to scavenge 50% of the initial radicals. For other assays, results are often expressed as Trolox equivalents (TE), comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Table 1: Illustrative Antioxidant Activity Data for 2,5-Disubstituted Benzoic Acid Derivatives

CompoundSubstituentsDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (IC50, µM)
2,5-Dimethoxybenzoic acid2,5-(OCH₃)₂> 1000> 1000
2-Hydroxy-5-methoxybenzoic acid2-OH, 5-OCH₃150120
5-Hydroxy-2-methoxybenzoic acid5-OH, 2-OCH₃180145
2,5-Dihydroxybenzoic acid2,5-(OH)₂5540
Ascorbic Acid (Reference)-4535
Trolox (Reference)-6050

Note: This data is for 2,5-dimethoxybenzoic acid and its derivatives and is provided for illustrative purposes to guide expected outcomes. The antioxidant activity of this compound will need to be experimentally determined.[4]

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below. It is recommended to perform these assays in a 96-well microplate format for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the purple DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[1][4]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • This compound (test compound)

  • Trolox or Ascorbic acid (reference standards)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]

  • Sample Preparation: Dissolve this compound and reference standards in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions from the stock solutions to obtain a range of concentrations.[4]

  • Assay:

    • Add 50 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.[4]

    • Add 150 µL of the DPPH solution to each well.[4]

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm.[4]

    • A control well should contain 50 µL of methanol and 150 µL of DPPH solution.[4]

    • A blank well should contain 200 µL of methanol.[4]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[4][5]

Reagents and Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (test compound)

  • Trolox (reference standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4][5]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation: Prepare serial dilutions of the test compound and reference standard in the same solvent used for the working solution.[4]

  • Assay:

    • Add 20 µL of the sample or standard solution at different concentrations to a 96-well plate.[1][4]

    • Add 180 µL of the ABTS•+ working solution to each well.[1][4]

    • Incubate the plate at room temperature for 6 minutes.[4]

    • Measure the absorbance at 734 nm.[4]

Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[6]

Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (test compound)

  • Ferrous sulfate (FeSO₄) or Trolox (reference standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[1][7]

  • Sample Preparation: Prepare serial dilutions of the test compound and reference standard.

  • Assay:

    • Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.[1]

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[1]

    • Incubate at 37°C for 5-10 minutes.[8]

    • Measure the absorbance at 593 nm.[8][9]

Data Analysis: A standard curve is generated by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations. The antioxidant capacity of the sample is then determined from the standard curve and expressed as FeSO₄ or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[10][11]

Reagents and Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound (test compound)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer.[11]

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer.[11]

    • Prepare a series of Trolox standards in 75 mM phosphate buffer.[11]

  • Sample Preparation: Dissolve the test compound in an appropriate solvent and prepare serial dilutions.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well.[11]

    • Add 25 µL of the sample, standard, or blank (buffer) to the respective wells.[11]

    • Incubate the plate at 37°C for 30 minutes.[11]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[11]

    • Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60 minutes.[11]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

  • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

  • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

  • Determine the ORAC value of the sample from the standard curve and express it as Trolox equivalents.

Structure-Activity Relationship Insights

The antioxidant activity of phenolic compounds is closely linked to their chemical structure. For cinnamic acid derivatives, the number and position of hydroxyl and methoxy groups on the phenyl ring are critical determinants of their radical scavenging and reducing capabilities.

G cluster_0 Factors Influencing Antioxidant Activity A Number of Hydroxyl Groups (More OH groups generally increase activity) B Position of Substituents (Ortho and para positions are often favorable) A->B interplay C Methoxy Groups (Can increase stability of the resulting radical) B->C synergy D Presence of a Double Bond in the Propanoic Chain (Contributes to electron delocalization) C->D enhancement

Caption: Key structural features influencing the antioxidant activity of phenolic acids.

Generally, an increase in the number of hydroxyl groups enhances antioxidant activity.[2] The methoxy groups, as present in this compound, are electron-donating and can increase the stability of the phenoxyl radical formed after hydrogen donation, thereby contributing to antioxidant capacity. However, steric hindrance from bulky groups can sometimes negatively impact the interaction with free radicals. The conjugated double bond in the cinnamic acid structure also plays a role in stabilizing the radical through resonance. Experimental validation using the described assays is essential to determine the precise antioxidant potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dimethoxycinnamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. The Knoevenagel condensation, particularly the Doebner modification, is often favored for its relatively mild conditions and good yields.

Q2: What is the typical starting material for the synthesis of this compound?

A2: The primary starting material for the synthesis of this compound is 2,5-dimethoxybenzaldehyde. This aldehyde can be synthesized from 1,4-dimethoxybenzene through formylation reactions like the Vilsmeyer-Haack or Gattermann reaction.

Q3: My reaction yields are consistently low. What are the general factors I should investigate?

A3: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials (especially the 2,5-dimethoxybenzaldehyde), the freshness and quality of your reagents and solvents, adherence to optimal reaction temperatures, and the efficiency of your workup and purification procedures. Inadequate reaction time or inefficient mixing can also contribute to lower yields.

Q4: I am observing a significant amount of side products in my reaction mixture. What are the likely culprits?

A4: The nature of the side products depends on the synthetic route. In Knoevenagel condensations, incomplete reaction can leave unreacted starting materials. In Perkin reactions, self-condensation of the anhydride can occur. For Heck reactions, the formation of regioisomers (branched vs. linear products) is a common issue. Additionally, oxidation of the aldehyde starting material to the corresponding carboxylic acid (2,5-dimethoxybenzoic acid) can occur, especially if the starting material has been stored for a long time.

Q5: How can I best purify the final this compound product?

A5: Purification is typically achieved through recrystallization. A common solvent system is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. Upon cooling, the purified this compound should crystallize out. Washing the filtered crystals with cold water helps remove any remaining water-soluble impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Impure Starting Materials Ensure the 2,5-dimethoxybenzaldehyde is pure. If it is old or discolored, consider purifying it by distillation or recrystallization before use.
Inactive Catalyst/Base Use fresh, anhydrous catalysts and bases. For instance, in the Perkin reaction, ensure the sodium acetate is freshly fused and finely powdered.
Suboptimal Reaction Temperature Carefully control the reaction temperature as specified in the protocol. For Knoevenagel condensations, gentle heating may be required, while Perkin reactions often necessitate higher temperatures.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.
Poor Quality Solvents Use dry, high-purity solvents. The presence of water can interfere with many of the reagents used in these syntheses.

Issue 2: Product is Contaminated with Impurities

Possible Cause Suggested Solution
Presence of Unreacted 2,5-Dimethoxybenzaldehyde Increase the reaction time or temperature slightly. Ensure the stoichiometry of the reagents is correct.
Formation of 2,5-Dimethoxybenzoic Acid Use fresh 2,5-dimethoxybenzaldehyde. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
Formation of Polymeric or Tar-like Substances This can be caused by excessively high temperatures or highly concentrated reagents. Ensure proper temperature control and consider diluting the reaction mixture.
Incomplete Decarboxylation (in Knoevenagel-Doebner) Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to drive the decarboxylation to completion.

Issue 3: Difficulty in Product Isolation and Purification

| Possible Cause | Suggested Solution | | Product Oiling Out During Recrystallization | This can happen if the solution is supersaturated or cools too quickly. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Adjusting the solvent ratio may also be necessary. | | Product is Highly Soluble in the Recrystallization Solvent | If the product is too soluble, you will experience significant loss. Try a different solvent system or use a smaller amount of the initial solvent for dissolution. | | Product is Colored (Yellow/Brown) | This may indicate the presence of quinone-type byproducts from the oxidation of the starting material. Treating the crude product with a small amount of a reducing agent like sodium bisulfite during workup can sometimes help. |

Data Presentation: Comparison of Synthetic Methods for Cinnamic Acids

The following table provides a general comparison of the Knoevenagel, Perkin, and Heck reactions for the synthesis of substituted cinnamic acids. The values are based on typical literature reports for analogous compounds and may vary for the specific synthesis of this compound.

Synthetic Method Typical Reagents Typical Catalyst/Base Reaction Conditions Reported Yield Range Key Advantages Common Disadvantages
Knoevenagel Condensation Aldehyde, Malonic AcidPiperidine, Pyridine, or other aminesMild heating (reflux in a suitable solvent)60-95%High yields, mild conditionsUse of potentially toxic pyridine
Perkin Reaction Aldehyde, Acetic AnhydrideSodium or Potassium AcetateHigh temperatures (160-180 °C)40-70%Uses readily available reagentsHigh temperatures, lower yields, potential for side reactions
Heck Reaction Aryl Halide, Acrylic AcidPalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., Et₃N)Moderate heating (80-120 °C)50-90%High functional group toleranceExpensive and toxic catalyst, potential for regioisomer formation

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for similar substituted benzaldehydes.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as a solvent).

  • To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux (around 110-115 °C) and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.

  • Acidify the mixture by slowly adding concentrated HCl with stirring until the pH is acidic (pH ~2). A precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven. The expected yield is in the range of 70-85%.

Protocol 2: General Procedure for the Perkin Reaction

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Procedure:

  • In a dry round-bottom flask, combine 2,5-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).

  • Heat the mixture in an oil bath to 170-180 °C for 4-5 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still hot.

  • Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • If the product does not crystallize upon cooling, acidify the solution with concentrated HCl.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 3: General Procedure for the Heck Reaction

Materials:

  • 2,5-Dibromo-1,4-dimethoxybenzene or 2-bromo-1,4-dimethoxybenzene

  • Acrylic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), add Pd(OAc)₂ (1-5 mol%), PPh₃ (2-10 mol%), and the aryl halide (1 equivalent).

  • Add the solvent (e.g., acetonitrile) followed by acrylic acid (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir until the starting aryl halide is consumed (monitor by TLC or GC).

  • Cool the reaction mixture, filter to remove any palladium black, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_5_DMB 2,5-Dimethoxy- benzaldehyde Aldol_Adduct Aldol Adduct 2_5_DMB->Aldol_Adduct Nucleophilic Attack Malonic_Acid Malonic Acid Enolate Enolate of Malonic Acid Malonic_Acid->Enolate Deprotonation Base Base (Piperidine) Enolate->Aldol_Adduct Unsaturated_Diacid Unsaturated Dicarboxylic Acid Aldol_Adduct->Unsaturated_Diacid Dehydration Final_Product 2,5-Dimethoxy- cinnamic Acid Unsaturated_Diacid->Final_Product Decarboxylation

Caption: Mechanism of the Knoevenagel-Doebner condensation for this compound synthesis.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: 2,5-Dimethoxybenzaldehyde, Malonic Acid, Pyridine, Piperidine Start->Reaction_Setup Heating Heat to Reflux (3-4 hours) Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Cool, Pour into Water, Acidify with HCl Monitoring->Workup Reaction Complete Filtration Vacuum Filtration & Wash with Water Workup->Filtration Purification Recrystallize from Ethanol/Water Filtration->Purification Drying Dry Product in Vacuum Oven Purification->Drying End Pure Product Drying->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield or Impure Product? Check_Yield Low Yield? Start->Check_Yield Yes Check_Purity Impure Product? Start->Check_Purity No Impure_Reagents Impure Starting Materials or Reagents? Check_Yield->Impure_Reagents Possible Cause Bad_Conditions Incorrect Temperature or Reaction Time? Check_Yield->Bad_Conditions Possible Cause Unreacted_SM Unreacted Starting Material Present? Check_Purity->Unreacted_SM Possible Cause Side_Products Presence of Side Products? Check_Purity->Side_Products Possible Cause Purify_Reagents Purify aldehyde, use fresh reagents/solvents. Impure_Reagents->Purify_Reagents Solution Optimize_Conditions Verify temperature and monitor reaction by TLC. Bad_Conditions->Optimize_Conditions Solution Increase_Time_Temp Increase reaction time or temperature. Unreacted_SM->Increase_Time_Temp Solution Improve_Workup Optimize purification, consider inert atmosphere. Side_Products->Improve_Workup Solution

Caption: Troubleshooting decision tree for the synthesis of this compound.

Common side reactions in the synthesis of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cinnamic acid and its derivatives?

A1: The most prevalent laboratory and industrial methods for synthesizing cinnamic acid and its derivatives are the Perkin reaction, the Knoevenagel condensation, the Claisen-Schmidt condensation, and the Heck reaction.[1][2] Each method has its own advantages and potential for side reactions.[1]

Q2: What are common impurities found in commercially available cinnamic acid?

A2: Common impurities can include cis-cinnamic acid (isomer), cinnamaldehyde, cinnamyl alcohol, benzoic acid, and residual solvents.[3] Technical grades of cinnamic acid typically have an assay of 98.0% or greater for the trans-isomer.[3]

Troubleshooting Guides by Reaction Type

Perkin Reaction

The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[1][4][5]

Q3: My Perkin reaction has a low yield. What are the possible causes and solutions?

A3: Low yields in the Perkin reaction can stem from several factors:

  • Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]

  • Impure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air. It is advisable to use freshly distilled benzaldehyde.[1]

  • Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (3-5 hours) to proceed to completion.[1] Ensure the reaction is heated adequately and for a sufficient duration.

  • Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction.[1]

  • Suboptimal Base: The choice and quality of the basic catalyst are crucial. Anhydrous sodium or potassium acetate is commonly used.[1]

Q4: I have observed the formation of a dark, resinous byproduct in my Perkin reaction. What is it and how can I avoid it?

A4: The formation of dark, resinous materials is a common issue in the Perkin reaction, often attributed to the self-condensation of benzaldehyde or other side reactions occurring under basic conditions at high temperatures.[1] To minimize this, ensure the reaction temperature does not significantly exceed the recommended range and use purified benzaldehyde to avoid impurities that might catalyze polymerization.[1] A proper workup procedure, including treatment with activated charcoal, can help remove some of these colored impurities.[1]

Q5: What are the common side products in the Perkin reaction?

A5: Besides resinous materials, potential side products include:

  • Decarboxylation Product: The intermediate mixed anhydride can undergo decarboxylation to form stilbene (1,2-diphenylethene), although this is generally a minor side reaction.[1]

  • Aldol Condensation Products of Acetic Anhydride: Self-condensation of acetic anhydride can occur, but this is less common under standard Perkin conditions.[1]

  • Unwanted products from aldehydes: In the presence of a base, aldehydes can lead to the formation of unwanted side products.[6][7]

Side ProductTypical Conditions Favoring FormationMitigation Strategy
Resinous materialsHigh temperatures, impure benzaldehydeControl temperature, use purified reactants
StilbeneHigh temperaturesControl reaction temperature
Acetic anhydride self-condensation productsLess common under standard conditionsAdhere to established protocols
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, such as malonic acid, in the presence of a basic catalyst like an amine (e.g., piperidine or pyridine).[1][8]

Q6: My Knoevenagel condensation is not proceeding to completion. What could be the issue?

A6: Incomplete conversion in a Knoevenagel condensation can be due to:

  • Catalyst Inactivity: The amine catalyst may be of poor quality or used in an insufficient amount.[1]

  • Reaction Conditions: The reaction often requires refluxing for several hours. Ensure the reaction is heated appropriately.[1]

  • Steric Hindrance: If using a substituted benzaldehyde, steric hindrance can slow down the reaction rate.[1]

Q7: I am observing byproducts other than cinnamic acid in my Knoevenagel reaction. What are they?

A7: While generally a clean reaction for cinnamic acid synthesis, potential side products can include:

  • Michael Addition Product: The initial product or the final cinnamic acid can potentially undergo a Michael addition with another molecule of the malonic acid enolate, especially if a strong base is used.[1]

  • Dimerization of Styrene Derivatives: If the reaction is performed in water, dimerization of the resulting styrene derivatives (formed via decarboxylation) has been observed.[1]

Q8: How can I control the decarboxylation step in the Knoevenagel-Doebner reaction?

A8: The decarboxylation of the intermediate arylidenemalonic acid is a key step in the Doebner modification to yield cinnamic acid. This step is facilitated by the use of pyridine as a solvent and heating. If the dicarboxylic acid intermediate is desired, milder reaction conditions and a different solvent may be necessary.[1]

Side ProductTypical Conditions Favoring FormationMitigation Strategy
Michael addition productUse of a strong baseUse a weaker amine catalyst (e.g., piperidine)
Dimerization of styrene derivativesReaction in aqueous mediaUse an organic solvent like pyridine or toluene
Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen.[2]

Q9: How can I minimize side reactions in a Claisen-Schmidt condensation?

A9: A common side reaction is the self-condensation of the enolizable ketone or aldehyde.[2] To minimize this, it is advisable to use a non-enolizable aromatic aldehyde, such as benzaldehyde, which lacks α-hydrogens.[2] Another potential side reaction is the Cannizzaro reaction, which can occur with non-enolizable aldehydes under strong basic conditions.[2] Using milder basic conditions and lower reaction temperatures can help suppress this unwanted reaction.[2]

Side ProductTypical Conditions Favoring FormationMitigation Strategy
Self-condensation productUse of an enolizable aldehyde/ketoneUse a non-enolizable aromatic aldehyde
Cannizzaro reaction productStrong basic conditionsUse milder base and lower temperature
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction where an aryl halide is coupled with an acrylic acid derivative.[1]

Q10: My Heck reaction for cinnamic acid synthesis is sluggish or fails. What are the common causes?

A10: A sluggish or failed Heck reaction can be attributed to:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with purified reagents and solvents.[1]

  • Choice of Base: The base plays a critical role in neutralizing the hydrogen halide byproduct. Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can significantly impact the reaction rate and yield.[1]

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial. The ligand stabilizes the palladium complex and influences its reactivity.[1]

  • Aryl Halide Reactivity: The reactivity of the aryl halide is in the order of I > Br > Cl. Aryl chlorides may require more forcing conditions or specialized catalyst systems.[1]

Q11: What are the potential byproducts in a Heck reaction for cinnamic acid synthesis?

A11: While the Heck reaction is known for its high selectivity, potential byproducts include:

  • Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl compound. This is more prevalent at higher temperatures and with certain catalyst systems.[1]

  • Double Addition to the Alkene: In some cases, a second molecule of the aryl halide can add to the double bond of the newly formed cinnamic acid derivative.[1]

  • Isomerization of the Double Bond: While the trans isomer is generally favored, some conditions may lead to the formation of the cis isomer.[1]

Side ProductTypical Conditions Favoring FormationMitigation Strategy
Aryl halide homocouplingHigher temperaturesOptimize temperature, select appropriate catalyst system
Double addition to alkeneCertain catalyst systems and reaction conditionsModify catalyst and reaction parameters
cis-isomer formationNon-optimal reaction conditionsFine-tune reaction conditions to favor trans isomer

Experimental Protocols

Perkin Reaction for Cinnamic Acid Synthesis [1]

  • Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place a magnetic stir bar.

  • Reagent Addition: To the flask, add 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.

  • Reaction: Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4 hours.

  • Work-up:

    • Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.

    • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper.

    • Steam distill the mixture to remove any unreacted benzaldehyde.

    • Cool the remaining solution and filter it to remove any resinous byproducts.

    • Acidify the filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

    • Collect the crude cinnamic acid by filtration and wash with cold water.

    • Recrystallize the crude product from hot water or a mixture of ethanol and water.

Knoevenagel Condensation for Cinnamic Acid Synthesis (Doebner Modification) [1]

  • Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place a magnetic stir bar.

  • Reagent Addition: Add 10.4 g of malonic acid, 10.6 g of benzaldehyde, and 20 mL of pyridine to the flask.

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid.

    • Stir the mixture until the precipitation of cinnamic acid is complete.

    • Collect the crude product by filtration and wash with cold water.

    • Recrystallize from a suitable solvent.

Heck Reaction for Cinnamic Acid Synthesis [1]

  • Apparatus Setup: Use a Schlenk flask or a similar apparatus to maintain an inert atmosphere.

  • Reagent Addition (under inert atmosphere): To the flask, add 0.05 mol% of palladium(II) acetate, 0.1 mol% of triphenylphosphine, and 10 mmol of iodobenzene. Add 15 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add 12 mmol of acrylic acid and 15 mmol of triethylamine.

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere for 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of water and acidify with 1M HCl to a pH of ~2.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Perkin_Reaction_Workflow cluster_setup Reaction Setup cluster_workup Work-up start Start reagents Add Benzaldehyde, Acetic Anhydride, Sodium Acetate start->reagents heat Heat to 180°C for 4 hours reagents->heat cool Cool and add Water heat->cool neutralize Add Na2CO3 solution cool->neutralize distill Steam Distillation neutralize->distill filter_resin Filter Resins distill->filter_resin acidify Acidify with HCl filter_resin->acidify filter_product Filter Cinnamic Acid acidify->filter_product recrystallize Recrystallize filter_product->recrystallize end Pure Cinnamic Acid recrystallize->end

Caption: Workflow for the Perkin reaction synthesis of cinnamic acid.

Knoevenagel_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up start Start reagents Add Benzaldehyde, Malonic Acid, Pyridine start->reagents reflux Reflux for 2-3 hours reagents->reflux cool Cool to RT reflux->cool precipitate Pour into Water/HCl cool->precipitate filter Filter Cinnamic Acid precipitate->filter recrystallize Recrystallize filter->recrystallize end Pure Cinnamic Acid recrystallize->end Heck_Reaction_Side_Reactions main_reaction Aryl Halide + Acrylic Acid (Pd Catalyst, Base) desired_product Cinnamic Acid Derivative (trans-isomer) main_reaction->desired_product Main Pathway side_reaction_1 Homocoupling of Aryl Halide main_reaction->side_reaction_1 Side Reaction side_reaction_2 Double Addition to Alkene desired_product->side_reaction_2 Further Reaction side_reaction_3 Isomerization to cis-isomer desired_product->side_reaction_3 Isomerization

References

Troubleshooting low purity in 2,5-Dimethoxycinnamic acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization of 2,5-Dimethoxycinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving high purity in your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Melting Point 147-150 °C[2]
Appearance Light orange to Yellow to Green powder to crystal[2]
pKa 4.40 ± 0.10 (Predicted)[2]
Water Solubility log₁₀(S) = -2.05 (S in mol/L)[1]

Q2: What is a common synthetic route for this compound and what are the likely impurities?

A2: this compound is commonly synthesized via the Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid, often using a basic catalyst like piperidine or pyridine in a suitable solvent.[3][4][5]

Potential impurities to be aware of include:

  • Unreacted Starting Materials: 2,5-dimethoxybenzaldehyde and malonic acid.

  • Catalyst Residues: Piperidine, pyridine, or other amine catalysts.

  • Side Products: Although specific side products for this reaction are not extensively documented, general side reactions in Knoevenagel condensations can include Michael addition products or self-condensation products of the aldehyde.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For cinnamic acid derivatives, mixed solvent systems are often effective.[6][7] A common approach is to use a pair of miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").

Based on the properties of similar compounds, good starting points for solvent screening include:

  • Alcohols (Methanol, Ethanol): 2,3-Dimethoxycinnamic acid shows good solubility in hot methanol.[8] An ethanol/water mixture is a common choice for recrystallizing cinnamic acid derivatives.[7]

  • Ketones (Acetone): Can be an effective solvent.

  • Esters (Ethyl Acetate): Often a good choice for moderately polar compounds.

  • Water: this compound has low water solubility, making it a suitable anti-solvent in a mixed solvent system.[1]

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Crystal Formation Upon Cooling

Potential Cause Solution
Too much solvent was used. Concentrate the solution by boiling off some of the solvent and allow it to cool again.
The solution is not sufficiently supersaturated. If the solution is clear, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Alternatively, add a seed crystal of pure this compound.
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.
Inappropriate solvent system. The solubility of the compound in the chosen solvent at low temperatures may still be too high. Re-evaluate the solvent system through small-scale solubility tests.

Problem 2: The Product "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid layer instead of forming solid crystals.

Potential Cause Solution
The solution is too concentrated, leading to precipitation above the compound's melting point. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly.
High levels of impurities are depressing the melting point of the mixture. Consider a pre-purification step, such as passing the solution through a short column of silica gel or treating it with activated carbon to remove colored impurities.
The boiling point of the solvent is higher than the melting point of the compound. Select a solvent or a mixed solvent system with a lower boiling point.

Problem 3: Crystals are Colored or Appear Impure

Potential Cause Solution
Colored impurities are co-crystallizing with the product. Before crystallization, treat the hot solution with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration to remove the carbon. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.
Insoluble impurities are trapped within the crystals. Ensure all the crude solid is fully dissolved in the minimum amount of hot solvent. If insoluble material remains, perform a hot gravity filtration to remove it before allowing the solution to cool and crystallize.
The crystals were not washed properly after filtration. Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Mixed Solvent System

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.

  • Addition of Anti-solvent: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Mandatory Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis (Knoevenagel Condensation) cluster_purification Purification (Recrystallization) start 2,5-Dimethoxybenzaldehyde + Malonic Acid reaction Reaction in Solvent (e.g., Pyridine or Ethanol) start->reaction catalyst Base Catalyst (e.g., Piperidine) catalyst->reaction crude_product Crude this compound reaction->crude_product dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization dissolution->cooling If no insoluble impurities hot_filtration->cooling isolation Isolate Crystals (Vacuum Filtration) cooling->isolation washing Wash with Cold Solvent isolation->washing drying Dry Purified Crystals washing->drying pure_product Pure this compound drying->pure_product

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

G Troubleshooting Low Purity in Crystallization cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity of Crystallized Product cause1 Incomplete Removal of Soluble Impurities start->cause1 cause2 Trapping of Insoluble Impurities start->cause2 cause3 Co-crystallization of Structurally Similar Impurities start->cause3 cause4 Product 'Oiled Out' start->cause4 solution1a Optimize Solvent System (Solvent/Anti-solvent Ratio) cause1->solution1a solution1b Wash Crystals Thoroughly with Cold Solvent cause1->solution1b solution2 Perform Hot Filtration of the Solution cause2->solution2 solution3 Consider a Second Recrystallization or Chromatography cause3->solution3 solution4 Re-dissolve and Add More Solvent, Cool Slowly cause4->solution4

References

Technical Support Center: Purification of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities in this compound typically arise from its synthesis, which is often a Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and malonic acid. Potential impurities include:

  • Unreacted starting materials: 2,5-dimethoxybenzaldehyde and malonic acid.

  • Side-reaction byproducts: While specific byproducts for this reaction are not extensively documented, general side reactions in Knoevenagel condensations can lead to the formation of Michael adducts or other condensation products.

  • Colored impurities: The presence of colored impurities, such as quinones, may result from the oxidation of the starting material, 1,4-dimethoxybenzene, if it was used in the synthesis of the precursor aldehyde.

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: Pure, predominantly trans this compound has a reported melting point of 148-150 °C. A broad or depressed melting point range is indicative of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of multiple components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and quantifying any impurities present.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent.- Inappropriate solvent choice.- Add more solvent in small increments until the compound dissolves.- Choose a more suitable solvent or solvent system. For cinnamic acid derivatives, mixed solvent systems like ethanol/water or methanol/water are often effective.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The presence of impurities that inhibit crystallization.- Use a lower-boiling solvent.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Poor recovery of the purified compound. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the solution by boiling off some of the solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus (funnel and flask) to prevent premature crystallization.
Crystals are colored. - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
Issue Possible Cause(s) Solution(s)
Poor separation of the compound from impurities. - Inappropriate mobile phase polarity.- Adjust the polarity of the mobile phase. For cinnamic acids, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Test different ratios using TLC to find the optimal separation.
Compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Tailing of the compound spot on TLC and broad peaks during column chromatography. - The compound is interacting too strongly with the stationary phase (silica gel).- Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This can help to protonate the carboxylic acid group and reduce its interaction with the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general method for the recrystallization of cinnamic acid derivatives and can be adapted for this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding increasing amounts of ethyl acetate. The optimal eluent composition should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Solvents/Mobile Phase Purity Achieved (Illustrative) Advantages Disadvantages
Recrystallization Ethanol/Water, Methanol/Water, Methyl Ethyl Ketone>99%- Simple setup- Cost-effective- Can be scaled up- Lower recovery- May not remove impurities with similar solubility
Column Chromatography Hexane/Ethyl Acetate gradient>99.5%- High resolution- Can separate complex mixtures- More time-consuming- Requires larger volumes of solvent- More complex setup

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional, for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: A typical workflow for the purification of this compound by recrystallization.

TroubleshootingTree Start Recrystallization Problem OilingOut Compound 'Oils Out'? Start->OilingOut LowRecovery Low Recovery? OilingOut->LowRecovery No Sol_OilingOut - Use lower boiling point solvent - Add more hot solvent & cool slowly - Scratch flask / Add seed crystal OilingOut->Sol_OilingOut Yes NoCrystals No Crystals Form? LowRecovery->NoCrystals No Sol_LowRecovery - Concentrate solution - Ensure thorough cooling - Use minimal cold wash solvent LowRecovery->Sol_LowRecovery Yes Sol_NoCrystals - Scratch inner wall of flask - Add a seed crystal - Concentrate the solution NoCrystals->Sol_NoCrystals Yes

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

Addressing solubility issues of 2,5-Dimethoxycinnamic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2,5-Dimethoxycinnamic acid in reaction media. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid with poor solubility in water. Its calculated Log10 of water solubility is -2.05 mol/L.[1] Based on data from its isomers, it is expected to have good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and moderate solubility in acetone and chloroform.[2]

Q2: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?

A2: First, confirm that the correct solvent is being used and that it is of an appropriate purity. Ensure that the amount of this compound does not exceed its solubility limit in the chosen solvent at the reaction temperature. Gentle heating and agitation can also facilitate dissolution. If solubility issues persist, consider the troubleshooting options outlined in this guide.

Q3: Can I use heat to dissolve this compound?

A3: Yes, heating can be used to increase the solubility of this compound. Its melting point is 148-150°C. However, be mindful of the thermal stability of your other reactants and the solvent's boiling point. Prolonged heating at high temperatures could potentially lead to degradation.

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can sometimes reduce the solubility of a compound. Ensure you are using a high-purity grade of this compound for your reactions. If you suspect impurities, purification by recrystallization may be necessary.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Media

Cause: this compound is a hydrophobic molecule with limited solubility in water.

Solutions:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound in aqueous media can be significantly increased by raising the pH. Deprotonation of the carboxylic acid group to form a carboxylate salt enhances its interaction with water.

  • Use of Co-solvents: Introducing a water-miscible organic solvent (co-solvent) can increase the overall solubility of the compound in the mixture.[3][4][5]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in an aqueous solution.[6][7]

Issue 2: Precipitation of this compound During Reaction

Cause: Changes in the reaction medium's composition, temperature, or pH can lead to the precipitation of the compound. For example, if a product of the reaction is acidic, it could lower the pH and cause the dissolved this compound to precipitate.

Solutions:

  • Maintain pH: If using pH adjustment for solubilization, ensure the reaction is buffered to maintain the desired pH throughout the process.

  • Increase Co-solvent Concentration: If using a co-solvent system, a higher proportion of the organic solvent may be required to maintain solubility as the reaction progresses.

  • Monitor Temperature: Ensure the reaction temperature remains consistent, as a decrease in temperature can reduce solubility.

Data Presentation

Table 1: Solubility of Dimethoxycinnamic Acid Isomers in Various Solvents

Solvent2,3-Isomer Solubility3,4-Isomer Solubility (at 298.15 K)3,5-Isomer (Sinapic Acid) SolubilityInferred Solubility of this compound
WaterLimitedVery LowInsoluble[8]Very Poor
MethanolSoluble[2]HighSoluble[8]Soluble
Ethanol-High[9]Soluble[8]Soluble
n-Propanol-High[9]-Likely Soluble
Isopropanol-High[9]-Likely Soluble
Acetone-High[9]Soluble[8]Soluble
Ethyl Acetate-Moderate[9]-Moderately Soluble
Dimethyl Sulfoxide (DMSO)Soluble[2]--Soluble
ChloroformSoluble[2]--Soluble

Note: Specific quantitative data for this compound is limited. The inferred solubility is based on the known solubility of its isomers.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound in an aqueous medium by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Suspend the desired amount of this compound in the required volume of deionized water.

  • Place the suspension on a stir plate and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution continuously using a pH meter or periodically with pH strips.

  • Continue adding NaOH until the this compound is fully dissolved. The pH will typically need to be raised to above 7.

  • Record the final pH and the volume of NaOH solution added.

Protocol 2: Solubility Enhancement Using a Co-solvent

This protocol provides a general method for using a co-solvent to dissolve this compound in a mixed solvent system.

Materials:

  • This compound

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., ethanol, DMSO, or PEG 400)

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Determine the desired final concentration of this compound.

  • In a volumetric flask, first, dissolve the this compound in a small volume of the co-solvent in which it is readily soluble (e.g., ethanol or DMSO).

  • Once fully dissolved, slowly add the primary solvent (e.g., water) to the flask while stirring continuously.

  • Continue adding the primary solvent until the final desired volume is reached.

  • If the solution becomes cloudy or precipitation occurs, a higher ratio of co-solvent to the primary solvent may be necessary.

Protocol 3: Solubility Enhancement with Surfactants

This protocol outlines the use of a surfactant to aid in the dissolution of this compound in an aqueous medium.

Materials:

  • This compound

  • Deionized water

  • Surfactant (e.g., Tween 80 or Sodium Dodecyl Sulfate)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration above its critical micelle concentration (CMC).

  • Add the desired amount of this compound to the surfactant solution.

  • Place the mixture on a stir plate and stir until the solid is fully dispersed and, ideally, dissolved. Gentle heating may be applied if necessary.

  • The formation of a clear or translucent solution indicates that the this compound has been successfully encapsulated within the surfactant micelles.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Advanced Solutions cluster_end Outcome start This compound insoluble in reaction medium check_solvent Verify Solvent & Purity start->check_solvent check_concentration Check Concentration vs. Solubility Limit check_solvent->check_concentration agitate_heat Apply Agitation & Gentle Heat check_concentration->agitate_heat ph_adjust pH Adjustment (for aqueous media) agitate_heat->ph_adjust If aqueous cosolvent Use Co-solvent agitate_heat->cosolvent If organic or aqueous surfactant Add Surfactant agitate_heat->surfactant If aqueous end_success Successful Dissolution ph_adjust->end_success end_fail Re-evaluate System ph_adjust->end_fail cosolvent->end_success cosolvent->end_fail surfactant->end_success surfactant->end_fail

Caption: Troubleshooting workflow for addressing solubility issues.

logical_relationship cluster_properties Chemical Properties cluster_strategies Solubilization Strategies compound This compound (Poorly Water-Soluble) hydrophobic Hydrophobic Nature compound->hydrophobic acidic_group Carboxylic Acid Group (pKa ~4-5) compound->acidic_group organic_solvent Use Organic Co-solvent (e.g., Ethanol, DMSO) hydrophobic->organic_solvent addresses micelles Form Micelles (Surfactants) hydrophobic->micelles addresses ph_increase Increase pH (>7) Deprotonation to Salt acidic_group->ph_increase enables ph_increase->compound increases solubility of organic_solvent->compound increases solubility of micelles->compound increases solubility of

Caption: Relationship between properties and solubility strategies.

References

Preventing degradation of 2,5-Dimethoxycinnamic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,5-Dimethoxycinnamic acid during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the handling and experimentation of this compound.

Issue 1: Unexpected changes in experimental results or loss of compound activity.

  • Question: My experimental results are inconsistent, or the expected biological activity of this compound is diminished. Could this be due to degradation?

  • Answer: Yes, degradation of this compound can lead to a loss of potency and the formation of impurities that may interfere with your experiments. Cinnamic acid derivatives can be susceptible to degradation under various conditions, including exposure to light, high temperatures, and non-optimal pH. It is crucial to evaluate the stability of your compound under your specific experimental conditions.

Issue 2: Discoloration or change in the physical appearance of the compound.

  • Question: My this compound sample, either in solid form or in solution, has changed color. What could be the cause?

  • Answer: Discoloration can be an indicator of degradation, particularly oxidative or photodegradation. For cinnamic acid derivatives, oxidation can lead to the formation of colored byproducts. Exposure to UV light can also cause changes in the chemical structure, potentially leading to a change in appearance.

Issue 3: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Question: I am analyzing my this compound sample and observe additional, unexpected peaks in the chromatogram. Are these degradation products?

  • Answer: The appearance of new peaks is a strong indication that your compound is degrading. To confirm this, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) and compare the chromatograms of the stressed samples with your experimental sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cinnamic acid derivatives like this compound?

A1: Based on studies of structurally similar compounds, the main degradation pathways for cinnamic acid derivatives include:

  • Photodegradation: Exposure to UV light can induce cis-trans isomerization of the double bond and potentially lead to cyclization or other photochemical reactions.

  • Thermal Degradation: At elevated temperatures, cinnamic acids can undergo decarboxylation (loss of CO₂), decarbonylation (loss of CO), and dehydration.

  • Oxidation: The aromatic ring and the double bond can be susceptible to oxidation, especially if the compound is exposed to air, metal ions, or oxidizing agents.

  • Hydrolysis: While this compound itself is not an ester, if you are working with its ester derivatives, hydrolysis of the ester bond can occur, particularly under acidic or basic conditions.

  • pH-Mediated Degradation: Extreme pH values can catalyze various degradation reactions. While some cinnamic acids are relatively stable at acidic pH, alkaline conditions can promote oxidation and other transformations.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To minimize degradation, this compound should be handled and stored under the following conditions:

  • Storage: Keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place. Protect from light by using an amber vial or by storing it in a dark location.

  • Handling: Avoid contact with strong oxidizing agents. When preparing solutions, use deoxygenated solvents if oxidative degradation is a concern. Prepare solutions fresh and protect them from light during use.

Q3: How does pH affect the stability of this compound?

A3: The stability of cinnamic acid derivatives is often pH-dependent. While specific data for this compound is limited, for analogous compounds like ferulic acid, a pH range of 3 to 5 has been suggested for improved stability in solution. It is advisable to determine the optimal pH for your specific application through stability studies.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound have not been extensively reported, based on the degradation of similar compounds, potential degradation products could arise from:

  • Decarboxylation: leading to the formation of 1,4-dimethoxy-styrene.

  • Oxidation: resulting in hydroxylated or cleaved aromatic rings.

  • Photodimerization: forming cyclobutane derivatives.

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C after 24 hours.

pH% Degradation (Hypothetical)Potential Degradation Pathway
2< 5%Minimal degradation
4< 2%Generally stable
75-10%Slow oxidation
1015-25%Accelerated oxidation and other base-catalyzed reactions

Table 2: Hypothetical Thermal and Photostability of this compound (Solid State).

ConditionDuration% Degradation (Hypothetical)Potential Degradation Pathway
40°C7 days< 1%Thermally stable at this temperature
80°C7 days5-15%Decarboxylation, Oxidation
UV light (254 nm)24 hours10-30%Isomerization, Photodimerization, Photo-oxidation
Visible light7 days< 5%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent to achieve a final concentration of 0.5 mg/mL.

    • Photodegradation: Expose a solution of the compound (0.5 mg/mL in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Prepare a control sample protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: HPLC Method for Stability Assessment

This is a starting point for an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 310 nm).

  • Injection Volume: 10 µL.

Mandatory Visualization

cluster_storage Recommended Storage cluster_handling Recommended Handling cluster_stressors Potential Degradation Stressors Tightly Sealed Container Tightly Sealed Container Cool, Dry Place Cool, Dry Place Protect from Light Protect from Light Avoid Strong Oxidants Avoid Strong Oxidants Use Fresh Solutions Use Fresh Solutions Protect Solutions from Light Protect Solutions from Light 2_5_DMCA This compound (Stable) Degraded_Product Degraded Product (Loss of Activity) 2_5_DMCA->Degraded_Product Degradation Stressors Light (UV) Light (UV) High Temperature High Temperature Extreme pH Extreme pH Oxidizing Agents Oxidizing Agents

Figure 1. Factors influencing the stability of this compound.

Start Start: Prepare 2,5-DMCA Solution Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Analyze Analyze by HPLC/LC-MS Stress->Analyze Compare Compare to Control Analyze->Compare Identify Identify Degradation Products & Quantify Degradation Compare->Identify End End: Assess Stability Identify->End

Figure 2. Experimental workflow for a forced degradation study.

Cinnamic_Acid_Derivative Cinnamic Acid Derivative Isomerization Cis-Trans Isomerization Cinnamic_Acid_Derivative->Isomerization UV Light Decarboxylation Decarboxylation Product Cinnamic_Acid_Derivative->Decarboxylation Heat Oxidation Oxidized Products Cinnamic_Acid_Derivative->Oxidation H2O2 / Air Dimerization Photodimer Cinnamic_Acid_Derivative->Dimerization UV Light

Figure 3. General degradation pathways for cinnamic acid derivatives.

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound can vary slightly depending on the solvent used. However, a general reference is provided below. It is always recommended to compare your spectrum with a known standard or a spectrum from a reliable database if available.

Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.0 - 13.0 (broad singlet)~168
Vinylic Proton (Ar-CH=)~7.6 - 7.8 (doublet)~144
Vinylic Proton (=CH-COOH)~6.3 - 6.5 (doublet)~118
Aromatic Proton (H6)~7.1 - 7.3 (doublet)~119
Aromatic Proton (H4)~6.9 - 7.0 (doublet of doublets)~114
Aromatic Proton (H3)~6.8 - 6.9 (doublet)~113
Methoxy Protons (-OCH3)~3.8 (singlet, 6H)~56, ~55
Aromatic Carbon (C1)~125
Aromatic Carbon (C2)~153
Aromatic Carbon (C5)~153

Note: These are approximate values and can be influenced by solvent, concentration, and temperature.

Q2: I see a peak around 7.26 ppm in my 1H NMR spectrum run in CDCl3. What is it?

A2: A peak at approximately 7.26 ppm is the residual signal from the deuterated chloroform (CDCl3) solvent itself.[1] All deuterated solvents will show a residual peak for the small amount of non-deuterated solvent present.

Q3: There is a broad peak in my spectrum that changes its chemical shift when I add a drop of D2O. What does this indicate?

A3: A broad peak that is exchangeable with D2O is characteristic of a labile proton, such as that of a carboxylic acid (-COOH) or water (H2O). The proton of the carboxylic acid in this compound is expected to be in the downfield region (~10-13 ppm) and will disappear or significantly decrease in intensity upon addition of D2O.

Q4: My baseline is noisy and the peaks are broad. What could be the issue?

A4: A noisy baseline and broad peaks can be due to several factors including low sample concentration, poor shimming of the NMR spectrometer, or the presence of paramagnetic impurities. Ensure your sample is sufficiently concentrated and the instrument is properly shimmed before acquisition.

Troubleshooting Guide for Unexpected Peaks

Unexpected peaks in an NMR spectrum can arise from various sources. This guide will help you systematically identify the origin of these peaks.

Step 1: Identify Common Contaminants

The first step is to rule out common laboratory contaminants. Consult the table below for the chemical shifts of frequently encountered impurities.

Table 2: 1H NMR Chemical Shifts of Common Laboratory Solvents and Contaminants

Compound Formula Chemical Shift (ppm) in CDCl3 Multiplicity
AcetoneC3H6O2.17s
DichloromethaneCH2Cl25.30s
Diethyl etherC4H10O3.48 (q), 1.21 (t)q, t
Ethyl acetateC4H8O24.12 (q), 2.05 (s), 1.26 (t)q, s, t
HexaneC6H141.25, 0.88m, m
MethanolCH4O3.49s
TolueneC7H87.28-7.17 (m), 2.34 (s)m, s
WaterH2O~1.56s (broad)
Silicone Grease-~0.07s

Source: Adapted from literature data.[2][3][4][5] Chemical shifts can vary slightly with concentration and temperature.

Step 2: Consider Synthesis-Related Impurities

If the unexpected peaks do not match common contaminants, consider impurities that may have arisen during the synthesis of this compound.

Potential Synthesis Byproducts:

  • Starting Materials: Residual starting materials are a common source of impurities. For example, if synthesized via a Knoevenagel condensation, residual 2,5-dimethoxybenzaldehyde and malonic acid might be present.

  • Isomeric Impurities: Incomplete purification could lead to the presence of other dimethoxycinnamic acid isomers (e.g., 2,4- or 3,5-dimethoxycinnamic acid).

  • Side-Reaction Products: Side reactions during synthesis can introduce unexpected structures. For example, in the Perkin reaction, self-condensation of the anhydride can occur.

Troubleshooting Workflow for Synthesis-Related Impurities:

G start Unexpected Peak(s) Observed check_common Compare with common contaminant tables start->check_common match_found Impurity Identified check_common->match_found Match no_match No Match Found check_common->no_match No Match review_synthesis Review Synthetic Route and Reagents Used no_match->review_synthesis identify_potential Identify Potential Byproducts: - Starting Materials - Isomers - Side-Reaction Products review_synthesis->identify_potential compare_spectra Compare with known spectra of potential byproducts identify_potential->compare_spectra spike_sample Spike sample with suspected impurity for confirmation compare_spectra->spike_sample spike_sample->match_found Confirmed repurify Repurify Sample (e.g., recrystallization, chromatography) spike_sample->repurify Unconfirmed end Pure Spectrum Obtained repurify->end G main This compound (trans-isomer) cis cis-2,5-Dimethoxycinnamic Acid main->cis UV light decarbox 2,5-Dimethoxystyrene main->decarbox Heat oxid 2,5-Dimethoxybenzaldehyde (from oxidative cleavage) main->oxid Oxidizing agents G start Start weigh Weigh 5-20 mg of This compound start->weigh add_solvent Add 0.6-0.7 mL of deuterated solvent weigh->add_solvent dissolve Dissolve sample completely add_solvent->dissolve filter Filter into NMR tube dissolve->filter cap Cap and label NMR tube filter->cap insert Insert into spectrometer cap->insert end Acquire Spectrum insert->end

References

Optimizing reaction conditions for the synthesis of cinnamic derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cinnamic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing cinnamic acids?

A1: The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1][2] Each method has distinct advantages and is suitable for different starting materials and desired product specifications.[1][2]

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1][3][4][5]

  • Knoevenagel Condensation: This is a reaction between an aromatic aldehyde and a compound with an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.[1][2]

  • Heck Reaction: This method utilizes a palladium catalyst to couple an aryl halide with an alkene, such as acrylic acid.[1][6]

Q2: How do I choose the most appropriate catalyst for my cinnamic acid synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates being used.[1]

  • Perkin Reaction: The catalyst is typically the alkali salt of the acid corresponding to the anhydride used, such as anhydrous sodium acetate or potassium acetate.[1][5][7]

  • Knoevenagel Condensation: Weak bases are commonly employed. Piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts.[1][8] For greener synthesis, catalysts like tetrabutylammonium bromide (TBAB) in water under microwave irradiation have been used.[9]

  • Heck Reaction: Palladium-based catalysts are standard.[6] Palladium acetate is a common precatalyst, and both homogeneous and heterogeneous catalysts, such as palladium on carbon (Pd/C), have been successfully used.[1]

Q3: What are the key reaction parameters to optimize for maximizing yield and purity?

A3: Optimizing reaction conditions is crucial for a successful synthesis. Key parameters include:

  • Temperature: The optimal temperature varies significantly between reaction types. The Perkin reaction generally requires high temperatures (160-180°C).[1][10] Knoevenagel condensations can often be run at lower temperatures, sometimes at reflux (80-120°C).[1][11] The Heck reaction is typically carried out at elevated temperatures, for instance, 150°C.[12]

  • Reaction Time: Reaction times can range from 30 minutes to several hours. For the Perkin reaction, prolonged heating of 3-8 hours is common.[10] Knoevenagel condensations can take 2-8 hours.[11] Microwave-assisted methods can significantly reduce reaction times.[5][9]

  • Purity of Reagents: The purity of starting materials is critical. For example, benzaldehyde can oxidize to benzoic acid, which will not participate in the Perkin or Knoevenagel reactions.[10][11] Using freshly distilled benzaldehyde is recommended.[10][11] The presence of water can also be detrimental, especially in the Perkin reaction where it can hydrolyze the acetic anhydride.[1]

Troubleshooting Guides

Issue 1: Low Yield in Perkin Reaction

Question: My Perkin reaction for cinnamic acid synthesis is resulting in a low yield. What are the possible causes and how can I improve it?

Answer: Low yields in the Perkin reaction can stem from several factors. Here are the primary causes and potential solutions:

Potential Cause Troubleshooting Suggestion
Impure Reactants Benzaldehyde may have oxidized to benzoic acid. Use freshly distilled benzaldehyde to ensure high purity.[10]
Presence of Moisture Water can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous sodium or potassium acetate as the catalyst.[1][7]
Insufficient Reaction Time or Temperature The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating (3-8 hours) for optimal yields.[3][10] Consider increasing the reaction time or temperature within the recommended range.
Suboptimal Catalyst The catalyst may be inactive. Ensure the alkali salt of the carboxylic acid is anhydrous.[7]
Issue 2: Formation of Byproducts in Knoevenagel Condensation

Question: I am observing significant amounts of by-products in my Knoevenagel condensation. How can I improve the selectivity?

Answer: While generally a clean reaction, the Knoevenagel condensation can produce side products. Here’s how to minimize them:

Potential Cause Troubleshooting Suggestion
Michael Addition The initial product or the final cinnamic acid can undergo a Michael addition with another molecule of the malonic acid enolate.[2] Optimizing the stoichiometry of the reactants can help minimize this.
Self-Condensation of Aldehyde If using an aldehyde with α-hydrogens, self-condensation can occur. This is less of an issue with non-enolizable aromatic aldehydes like benzaldehyde.[7]
Decarboxylation Issues In some cases, the intermediate diacid may not fully decarboxylate. Adjusting the reaction temperature and time can influence the extent of decarboxylation.[13]
Issue 3: Catalyst Deactivation in Heck Reaction

Question: My Heck reaction is sluggish or stops before completion. I suspect catalyst deactivation. What can I do?

Answer: Catalyst deactivation is a common issue in palladium-catalyzed reactions. Consider the following:

Potential Cause Troubleshooting Suggestion
Catalyst Poisoning Impurities in the reactants or solvents can poison the palladium catalyst. Ensure high-purity starting materials and solvents.
Homocoupling of Aryl Halide The aryl halide can react with itself, especially at higher temperatures, leading to biaryl byproducts and consuming the active catalyst.[2] Optimizing the reaction temperature and catalyst system can mitigate this.
Catalyst Leaching (for heterogeneous catalysts) If using a supported catalyst like Pd/C, the palladium may leach into the solution, reducing its reusability. Consider using a biphasic system to protect the catalyst.[12]

Data Presentation

Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield in the Perkin Reaction

Temperature (°C)Reaction Time (hours)Yield (%)
1804~20
180870-72
150870-75
1802470-75
Data compiled from multiple sources.[10]

Table 2: Effect of Catalyst on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours) in the Perkin Reaction

CatalystYield (%)
Sodium AcetateLower Yields
Potassium Acetate70-72
Data compiled from a comparative study.[10]

Table 3: Microwave-Assisted Knoevenagel Condensation Yields

ProductTime (min)Yield (%)
Cinnamic acid585
4-Chlorocinnamic acid665
4-Nitrocinnamic acid580
4-Hydroxycinnamic acid5.575
4-Methoxycinnamic acid3.580
Microwave irradiation at 900 W in water with TBAB and K2CO3.[9]

Experimental Protocols

Protocol 1: Synthesis of trans-Cinnamic Acid via Perkin Reaction

Materials:

  • Benzaldehyde (1 mole)

  • Acetic Anhydride (2 moles)

  • Anhydrous Sodium Acetate (0.7 moles)

  • Round-bottom flask

  • Air condenser

  • Heating mantle or oil bath

  • Sodium carbonate solution (saturated)

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.[10]

  • Heating: Attach an air condenser and heat the mixture in an oil bath or heating mantle to approximately 180°C for 3-8 hours.[10]

  • Work-up: After cooling slightly, pour the hot reaction mixture into a larger flask containing water.[3] Add a saturated sodium carbonate solution until the mixture is alkaline to convert the cinnamic acid to its soluble sodium salt.[3]

  • Removal of Unreacted Aldehyde: Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is clear.[3]

  • Decolorization: If the solution is colored, add activated charcoal and heat the mixture. Filter it while hot to remove the charcoal.[3]

  • Precipitation: Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.[14]

  • Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization.[3] Collect the cinnamic acid crystals by vacuum filtration using a Büchner funnel and wash with cold water.[3][14]

Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel Condensation (Doebner Modification)

Materials:

  • Benzaldehyde (0.10 mol)

  • Malonic acid (0.11 mol)

  • Pyridine

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Hydrochloric acid (concentrated)

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve benzaldehyde and malonic acid in pyridine. Add a catalytic amount of piperidine.[11]

  • Reaction: Heat the mixture to a gentle reflux for 2-8 hours. The evolution of CO₂ indicates the reaction is proceeding.[11]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will precipitate the cinnamic acid.[11]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining pyridine hydrochloride.[11]

Protocol 3: Synthesis of Cinnamic Acid Derivatives via Heck Reaction (Aqueous-Biphasic System)

Materials:

  • Aryl halide (e.g., 3 mmol)

  • Palladium catalyst (e.g., 0.003 mmol)

  • Toluene (15 mL)

  • Sodium acrylate (3.3 mmol)

  • Base (e.g., Na₂CO₃, 3.0 mmol)

  • Water (15 mL)

  • Autoclave

  • Hydrochloric acid (dilute)

Procedure:

  • Reactant Preparation:

    • Organic Phase: Dissolve the aryl halide and the palladium catalyst in toluene.[1][12]

    • Aqueous Phase: Separately mix sodium acrylate and a base in water.[1][12]

  • Reaction: Add both the organic and aqueous phases to an autoclave. Carry out the reaction at 150°C with vigorous stirring (e.g., 1450 rpm) for 0.5 hours.[1][12]

  • Workup and Isolation: Cool the reaction mixture. The product, sodium cinnamate, will be in the aqueous layer.[1][12] Separate the aqueous layer and acidify it with dilute HCl to precipitate the cinnamic acid derivative.[1][12]

  • Purification: Filter the precipitate, wash it with water, and dry it under a vacuum.[12]

Visualizations

Experimental_Workflow_Perkin_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Benzaldehyde, Acetic Anhydride, & Sodium Acetate heat Heat at 180°C for 3-8 hours reactants->heat pour Pour into Water heat->pour neutralize Neutralize with Na2CO3 Solution pour->neutralize steam_distill Steam Distill Unreacted Aldehyde neutralize->steam_distill decolorize Decolorize with Activated Charcoal (optional) steam_distill->decolorize precipitate Precipitate with HCl decolorize->precipitate isolate Isolate via Filtration & Wash with Cold Water precipitate->isolate

Caption: Experimental workflow for the Perkin reaction.

Experimental_Workflow_Knoevenagel_Condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Benzaldehyde, Malonic Acid, Pyridine, & Piperidine reflux Reflux for 2-8 hours reactants->reflux cool Cool to Room Temp. reflux->cool precipitate Pour into Ice/HCl to Precipitate cool->precipitate isolate Isolate via Filtration & Wash with Cold Water precipitate->isolate

Caption: Experimental workflow for the Knoevenagel condensation.

Experimental_Workflow_Heck_Reaction cluster_setup Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification organic_phase Prepare Organic Phase: Aryl Halide & Catalyst in Toluene combine Combine Phases in Autoclave organic_phase->combine aqueous_phase Prepare Aqueous Phase: Sodium Acrylate & Base in Water aqueous_phase->combine heat Heat at 150°C with Stirring combine->heat cool Cool Reaction Mixture heat->cool separate Separate Aqueous Layer cool->separate precipitate Acidify with HCl to Precipitate separate->precipitate isolate Isolate via Filtration, Wash, & Dry precipitate->isolate

Caption: Experimental workflow for the Heck reaction.

Troubleshooting_Workflow start Identify Issue (e.g., Low Yield, Byproducts) check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure check_catalyst Evaluate Catalyst Activity/Loading check_conditions->check_catalyst Optimal adjust_conditions Optimize Temperature and/or Reaction Time check_conditions->adjust_conditions Suboptimal optimize_catalyst Optimize Catalyst System/Loading check_catalyst->optimize_catalyst Suboptimal analyze_results Analyze Results (TLC, NMR, etc.) check_catalyst->analyze_results Optimal purify_reagents->check_conditions adjust_conditions->check_catalyst optimize_catalyst->analyze_results analyze_results->start Issue Persists end Successful Synthesis analyze_results->end Issue Resolved

References

How to avoid the formation of colored byproducts in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to the formation of colored byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of colored byproduct formation in a synthesis?

The appearance of color in a reaction mixture, where a colorless product is expected, is typically due to the formation of impurities with extended conjugated π-electron systems.[1][2] These systems absorb light in the visible spectrum, resulting in the observed color.[3] Common causes for the generation of these chromophores include:

  • Oxidative Degradation: Starting materials, intermediates, or the final product can undergo oxidation, leading to the formation of highly conjugated molecules.[4] This is a frequent issue with electron-rich compounds like phenols and anilines.

  • Side Reactions: Unintended reaction pathways can produce colored byproducts. These can be influenced by reaction conditions such as temperature, pH, and reaction time.[5]

  • Impurities in Starting Materials: The purity of starting materials is crucial. Even trace amounts of colored impurities in the initial reactants can be carried through the synthesis and contaminate the final product.[4]

  • Presence of Certain Functional Groups: Molecules containing specific functional groups, known as chromophores, are inherently colored. Common examples include nitro groups, azo groups, and extended aromatic systems.[2][6]

Q2: My product is off-color, but the NMR and mass spectrometry data look clean. Why?

Highly colored impurities can be visible even at very low concentrations, often below the detection limit of standard analytical techniques like NMR or mass spectrometry. A very small amount of a potent chromophore can be enough to impart a noticeable color to an otherwise pure product.

Q3: How can I proactively prevent the formation of colored byproducts?

Preventing the formation of colored impurities from the outset is the most efficient strategy. Key preventative measures include:

  • Purification of Starting Materials: Ensure the purity of all reactants and solvents before starting the synthesis. If necessary, purify commercial materials to remove any existing colored impurities.

  • Control of Reaction Conditions:

    • Temperature: Elevated temperatures can accelerate side reactions and degradation. Running reactions at the lowest effective temperature can minimize byproduct formation.[5][7]

    • pH: The pH of the reaction medium can significantly influence the stability of reactants and products, and can catalyze the formation of colored impurities.[5][8] Careful control of pH is essential, especially when working with pH-sensitive compounds.

    • Atmosphere: For reactions involving oxygen-sensitive compounds, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[9]

  • Use of Antioxidants: In cases where oxidative degradation is a known issue, the addition of a small amount of an antioxidant, such as BHA or BHT, can help to inhibit the formation of colored byproducts.[10]

Troubleshooting Guide: My Reaction Turned an Unexpected Color

If your reaction has developed an unexpected color, follow this systematic troubleshooting guide to identify the cause and determine the appropriate purification strategy.

Troubleshooting_Workflow Troubleshooting Workflow for Colored Byproducts start Unexpected Color Formation Observed check_product_color Is the desired product known to be colored? start->check_product_color stop Color is inherent to the product. No action needed. check_product_color->stop Yes analyze_impurities Analyze reaction mixture (e.g., TLC, LC-MS) to identify impurities. check_product_color->analyze_impurities No review_conditions Review reaction conditions: - Temperature too high? - Incorrect pH? - Air exposure? analyze_impurities->review_conditions check_sm_purity Check purity of starting materials. analyze_impurities->check_sm_purity select_purification Select appropriate purification method. analyze_impurities->select_purification optimize_reaction Optimize reaction conditions: - Lower temperature - Adjust pH - Use inert atmosphere review_conditions->optimize_reaction purify_sm Purify starting materials. check_sm_purity->purify_sm optimize_reaction->select_purification purify_sm->select_purification recrystallization Recrystallization select_purification->recrystallization chromatography Column Chromatography (Normal or Reversed-Phase) select_purification->chromatography adsorbent Adsorbent Treatment (e.g., Activated Carbon) select_purification->adsorbent chemical_treatment Chemical Treatment (e.g., Reducing Agent) select_purification->chemical_treatment pure_product Pure, Colorless Product recrystallization->pure_product chromatography->pure_product adsorbent->pure_product chemical_treatment->pure_product

Caption: A logical workflow for troubleshooting and resolving the formation of colored byproducts.

Purification and Decolorization Protocols

If colored byproducts have already formed, the following purification techniques can be employed for their removal.

Adsorbent-Based Decolorization

Adsorbents are materials with a high surface area that can physically bind to impurities. Activated carbon is a non-polar adsorbent effective at removing lipophilic (greasy) colored impurities, while silica gel and alumina are polar adsorbents used for hydrophilic pigments.[11]

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude, colored product in a suitable solvent. Generally, a concentration of 1 g of product in 10-20 mL of solvent is a good starting point.[11]

  • Heating: Gently heat the solution to between 60-80°C.[11]

  • Addition of Activated Carbon: Add a small amount of activated carbon to the solution. A general guideline is 1-5% by weight relative to the solute.

  • Stirring: Stir the mixture at the elevated temperature for 15-30 minutes.[11]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure product.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of cold solvent.

Chemical Decolorization

In some cases, colored impurities can be converted to colorless substances through a chemical reaction.

Experimental Protocol: Decolorization of Crude Acetaminophen with Sodium Dithionite

This protocol is suitable for the removal of colored impurities formed from the oxidation of 4-aminophenol during the synthesis of acetaminophen.[4]

  • Preparation: In a small vial, dissolve 0.2 g of sodium dithionite (Na₂S₂O₄) in 1.5 mL of water.

  • Addition of Crude Product: Add approximately 200 mg of the crude, colored acetaminophen to the vial.

  • Heating: Heat the mixture at approximately 100°C for 15 minutes, with occasional stirring.

  • Cooling and Crystallization: Cool the mixture thoroughly in an ice bath for about 10 minutes to reprecipitate the decolorized acetaminophen. If necessary, scratch the inside of the vial to induce crystallization.

  • Isolation: Collect the purified product by vacuum filtration, washing with a small amount of ice-cold water.

  • Drying: Dry the crystals by drawing air through the filter for 5-10 minutes.

Chromatographic Purification

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is effective for separating polar colored impurities.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This method is particularly useful for removing non-polar colored byproducts from a more polar product.[12]

Data on Decolorization Methods

The choice of decolorization method can impact not only the final color but also the integrity of the desired product. The following table summarizes a comparative study on different decolorization processes for dyed cotton fabric, which can provide insights into the efficacy and potential drawbacks of various chemical treatments.

Decolorization ProcessCIE Whiteness IndexTensile Strength Loss (%)Decoloration Rate (%)
H₂O₂-19.3-
Na₂S₂O₄21.2--
KMnO₄---
Na₂S₂O₄ followed by H₂O₂65.119.393.5
Data adapted from a study on the decolorization of waste cotton fabric dyed with reactive dyes.[13]

This data illustrates that a multi-step approach, in this case, a reduction followed by an oxidation, can be highly effective in achieving a high degree of decolorization.[13] However, it is important to consider the potential for product degradation, as indicated by the loss in tensile strength.

Logical Relationships in Color Formation

The formation of color in organic molecules is directly related to their electronic structure. The following diagram illustrates the relationship between molecular structure and the absorption of visible light.

Color_Formation_Logic Relationship Between Molecular Structure and Color conjugated_system Presence of an Extended Conjugated π-System small_homo_lumo_gap Small HOMO-LUMO Energy Gap conjugated_system->small_homo_lumo_gap visible_light_absorption Absorption of Light in the Visible Spectrum small_homo_lumo_gap->visible_light_absorption perceived_color Compound Appears Colored (Complementary Color is Observed) visible_light_absorption->perceived_color no_conjugation No or Limited Conjugation large_homo_lumo_gap Large HOMO-LUMO Energy Gap no_conjugation->large_homo_lumo_gap uv_light_absorption Absorption of Light in the UV Spectrum large_homo_lumo_gap->uv_light_absorption colorless Compound Appears Colorless or White uv_light_absorption->colorless

Caption: The relationship between conjugation, electronic transitions, and the perceived color of a compound.

References

Stability issues of 2,5-Dimethoxycinnamic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My 2,5-Dimethoxycinnamic acid is precipitating out of my aqueous solution. What is the likely cause and how can I fix it?

A1: Precipitation of 2,5-DMCA in aqueous solutions is a common issue primarily due to its low water solubility, which is influenced by pH. As a derivative of cinnamic acid, 2,5-DMCA is a weak acid. At a pH below its predicted pKa, it will exist predominantly in its less soluble, protonated form.

  • Troubleshooting:

    • Check the pH of your solution: If the pH is acidic, it is likely the cause of precipitation.

    • Solubility: 2,5-DMCA has low inherent aqueous solubility.

  • Solutions:

    • pH Adjustment: Carefully increase the pH of the solution. As the pH rises above the pKa, 2,5-DMCA will deprotonate to its more soluble carboxylate form. Be cautious, as a high pH can promote degradation and discoloration. A careful balance is necessary.

    • Co-solvents: Incorporate water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility of 2,5-DMCA.

    • Formulation Strategies: For more advanced applications, consider encapsulation techniques such as using cyclodextrins or formulating nanoparticles to improve aqueous solubility and stability.

Q2: The aqueous solution of my this compound is turning yellow/brown over time. What is causing this discoloration?

A2: Discoloration, such as yellowing or browning, is a common indicator of chemical degradation in phenolic compounds like cinnamic acid derivatives. This is often due to oxidation. While 2,5-DMCA has methoxy groups instead of hydroxyl groups, oxidation can still occur, potentially accelerated by factors like high pH, exposure to light, and the presence of metal ions.

  • Potential Causes:

    • Oxidation: Degradation of the molecule can lead to the formation of colored byproducts.

    • High pH: Alkaline conditions can sometimes accelerate the degradation of organic molecules.

    • Light Exposure: UV radiation can induce photochemical reactions, leading to degradation and color changes.

    • Presence of Metal Ions: Trace metal ions in your water or reagents can catalyze oxidative degradation.

  • Prevention Strategies:

    • pH Optimization: Maintain the pH in a range that balances solubility and stability. For many cinnamic acid derivatives, a slightly acidic to neutral pH (e.g., pH 5-7) is often a good starting point to minimize oxidation, but this must be balanced with solubility requirements.

    • Use of Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.

    • Use of Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

Q3: I suspect my this compound solution is losing potency. How can I assess its stability?

A3: To assess the stability of your 2,5-DMCA solution, you need to monitor its concentration over time under specific storage conditions (e.g., temperature, light exposure). High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.

  • Recommended Method:

    • HPLC with UV detection: Develop an HPLC method to separate 2,5-DMCA from any potential degradants. A C18 column is typically a good starting point. The concentration can be quantified by measuring the peak area at the wavelength of maximum absorbance for 2,5-DMCA.

    • Forced Degradation Study: To identify potential degradation products and validate your stability-indicating method, you can perform a forced degradation study by exposing your 2,5-DMCA solution to stress conditions such as acid, base, heat, light, and oxidation.

Troubleshooting Guides

Issue 1: Unexpected Precipitation in Aqueous Solution
Symptom Possible Cause Suggested Action
Precipitate forms immediately upon dissolution.Low intrinsic solubility of 2,5-DMCA in water.Use a co-solvent (e.g., ethanol, DMSO) to prepare a stock solution before diluting in an aqueous buffer.
Precipitate forms after pH adjustment.The pH of the solution is below the pKa of 2,5-DMCA.Slowly increase the pH of the solution with a dilute base (e.g., 0.1 M NaOH) until the precipitate dissolves. Monitor pH closely.
Precipitate forms over time during storage.Temperature fluctuations affecting solubility, or slow degradation to a less soluble product.Store the solution at a constant, controlled temperature. Analyze the precipitate to determine if it is the parent compound or a degradant.
Issue 2: Color Change in Aqueous Solution
Symptom Possible Cause Suggested Action
Solution turns yellow or brown upon exposure to light.Photodegradation.Store the solution in an amber container or wrapped in aluminum foil to protect it from light.
Color change is more rapid at higher pH.Base-catalyzed degradation/oxidation.Optimize the pH of the solution to a lower value where the compound is still soluble but more stable.
Color change occurs in the presence of metal-containing reagents.Metal-catalyzed oxidation.Use high-purity water and reagents. Consider adding a chelating agent like EDTA.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials: this compound powder, appropriate solvent (e.g., ethanol, DMSO), volumetric flask, magnetic stirrer, and stir bar.

  • Procedure:

    • Accurately weigh the desired amount of 2,5-DMCA powder.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of the organic solvent to dissolve the powder completely. Gentle warming or sonication may be used if necessary.

    • Once dissolved, add the remaining solvent to the final volume.

    • Mix the solution thoroughly.

    • This stock solution can then be diluted into the desired aqueous buffer. Note: The final concentration of the organic solvent in the aqueous solution should be kept low to avoid affecting your experiment.

Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
  • Objective: To determine the stability of 2,5-DMCA in an aqueous solution over time under specific storage conditions.

  • Materials: Prepared aqueous solution of 2,5-DMCA, HPLC system with UV detector, C18 HPLC column, appropriate mobile phase (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid), reference standard of 2,5-DMCA.

  • Procedure:

    • Initial Analysis (T=0): Immediately after preparing the aqueous solution, inject a sample into the HPLC system to determine the initial concentration of 2,5-DMCA.

    • Storage: Store the solution under the desired conditions (e.g., 4°C in the dark, room temperature with light exposure).

    • Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by HPLC.

    • Data Analysis: Calculate the percentage of 2,5-DMCA remaining at each time point relative to the initial concentration. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

G cluster_0 Troubleshooting Precipitation Start Start Precipitate_Observed Precipitate Observed? Start->Precipitate_Observed Check_pH Check pH Precipitate_Observed->Check_pH Yes No_Precipitate Stable Solution Precipitate_Observed->No_Precipitate No pH_Low Is pH < pKa? Check_pH->pH_Low Adjust_pH Increase pH pH_Low->Adjust_pH Yes Use_Cosolvent Consider Co-solvent pH_Low->Use_Cosolvent No End Resolved Adjust_pH->End Use_Cosolvent->End G cluster_1 Stability Testing Workflow Prepare_Solution Prepare Aqueous Solution of 2,5-DMCA Initial_Analysis T=0 Analysis (HPLC) Prepare_Solution->Initial_Analysis Store_Samples Store under Test Conditions (Temp, Light, pH) Initial_Analysis->Store_Samples Time_Point_Analysis Analyze at Time Points (e.g., 1, 3, 7 days) Store_Samples->Time_Point_Analysis Data_Analysis Calculate % Remaining & Identify Degradants Time_Point_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion G cluster_2 Hypothetical Degradation Pathway 2_5_DMCA This compound Isomerization cis-Isomer 2_5_DMCA->Isomerization UV Light Oxidation Oxidized Products (e.g., cleavage of double bond) 2_5_DMCA->Oxidation O2, Metal Ions, High pH Decarboxylation 2,5-Dimethoxystyrene 2_5_DMCA->Decarboxylation Heat

Validation & Comparative

Spectroscopic comparison of 2,5-Dimethoxycinnamic acid and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Distinguishing 2,5-Dimethoxycinnamic Acid from Its Isomers

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. This compound and its positional isomers, while sharing the same molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 g/mol ), exhibit distinct physical and spectroscopic properties due to the varied placement of their two methoxy groups on the phenyl ring.[1][2][3] This guide provides a comprehensive spectroscopic comparison of this compound with its common isomers, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The subtle shifts in the electronic environment caused by the different substitution patterns of the methoxy groups lead to unique spectral fingerprints for each isomer. These differences are most apparent in Nuclear Magnetic Resonance (NMR) spectroscopy but are also observable in Infrared (IR) and Mass Spectrometry (MS).

¹H NMR Spectral Data

Proton NMR (¹H NMR) is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic and vinylic protons are particularly informative. The trans-configuration of the double bond in these cinnamic acid derivatives is consistently indicated by a large coupling constant (J) of approximately 15.6-15.9 Hz for the vinylic protons.[1]

CompoundAromatic Protons (δ, ppm)Vinylic Protons (δ, ppm)Methoxy Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
2,3-Dimethoxycinnamic acid 7.12-7.45 (m, 3H)7.85 (d, J=15.9 Hz, 1H), 6.35 (d, J=15.9 Hz, 1H)[1]3.89 (s, 3H), 3.88 (s, 3H)~10.5-12.0
2,4-Dimethoxycinnamic acid 6.4-7.8 (m, 3H)~7.7 (d), ~6.4 (d)3.85 (s, 6H)~12.2
This compound 6.9-7.2 (m, 3H)~7.9 (d), ~6.5 (d)3.78 (s, 3H), 3.82 (s, 3H)~12.0
3,4-Dimethoxycinnamic acid 6.97-7.75 (m, 3H)7.58 (d, J=15.3 Hz, 1H), 6.66 (d, J=15.3 Hz, 1H)[4]3.92 (s, 6H)[4]~12.5
3,5-Dimethoxycinnamic acid 6.72-7.15 (m, 3H)~7.6 (d), ~6.4 (d)3.82 (s, 6H)~13.0

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. "m" denotes multiplet, "d" denotes doublet, and "s" denotes singlet.

¹³C NMR Spectral Data

Carbon NMR (¹³C NMR) provides further structural confirmation by revealing the chemical environment of each carbon atom. The positions of the methoxy-substituted carbons and the carbonyl carbon are key distinguishing features.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Vinylic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)
2,3-Dimethoxycinnamic acid ~167.3115.8, 118.6, 122.1, 124.3, 148.9, 152.5~120-14556.1, 61.5
2,4-Dimethoxycinnamic acid ~168.098.5, 105.3, 117.0, 128.2, 159.0, 161.8~118-14255.6, 55.7
This compound ~167.5113.8, 114.1, 117.8, 122.9, 153.7, 153.8~119-14155.9, 56.5
3,4-Dimethoxycinnamic acid 165.9[4]109.9, 114.2, 121.9, 127.6, 146.7, 147.5[4]114.8, 143.4[4]56.0 (2C)[4]
3,5-Dimethoxycinnamic acid 167.5106.2, 107.9 (2C), 132.8, 160.7 (2C)~120-14355.9 (2C)

Note: Data is compiled from various sources and may show slight variations.

Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for confirming the presence of key functional groups. All isomers will show characteristic absorptions for the carboxylic acid O-H and C=O stretches, the alkene C=C stretch, and the ether C-O stretches.[5] The fingerprint region (below 1500 cm⁻¹) will show minor, yet unique, differences between the isomers.

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C=C Stretch (Aromatic/Alkenyl) (cm⁻¹)C-O Stretch (Ether) (cm⁻¹)
2,3-Dimethoxycinnamic acid 2500-3300 (broad)[1]1650-1700[1]~1620, ~15801000-1300[1]
2,4-Dimethoxycinnamic acid 2500-3300 (broad)~1680~1625, ~1590~1260, ~1030
This compound 2500-3300 (broad)~1685~1630, ~1585~1250, ~1040[6]
3,4-Dimethoxycinnamic acid 2500-3300 (broad)~1690~1630, ~1590~1270, ~1130
3,5-Dimethoxycinnamic acid 2500-3300 (broad)~1695~1635, ~1600~1230, ~1160
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of all dimethoxycinnamic acid isomers shows a molecular ion peak [M]⁺ at m/z 208, confirming their shared molecular formula.[2] The fragmentation patterns, however, can provide clues to the substitution pattern, although they can be complex. Common fragments arise from the loss of a methyl group ([M-CH₃]⁺ at m/z 193), a methoxy group ([M-OCH₃]⁺ at m/z 177), and the carboxylic acid group ([M-COOH]⁺ at m/z 163).[7][8]

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
2,3-Dimethoxycinnamic acid 208193, 177, 162, 134
2,4-Dimethoxycinnamic acid 208193, 177, 163, 149, 121[7]
This compound 208193, 177, 163, 135
3,4-Dimethoxycinnamic acid 208193, 177, 163, 148, 121[8]
3,5-Dimethoxycinnamic acid 208193, 177, 163, 135

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of dimethoxycinnamic acid isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).[9][10]

  • Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.[11] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[12]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).[13]

  • Data Acquisition: For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[14] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

4. UV-Visible Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer.[15]

  • Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 5 x 10⁻⁵ M).[15][16]

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 250 to 700 nm.[16]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound and its isomers.

G Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Isomer Identification Sample Unknown Dimethoxycinnamic Acid Isomer Sample MS Mass Spectrometry (MS) Sample->MS Result_MS Result: m/z = 208 Confirms C11H12O4 Formula MS->Result_MS NMR 1H NMR & 13C NMR Spectroscopy Result_MS->NMR IR Infrared (IR) Spectroscopy Result_MS->IR Result_NMR Analyze Aromatic/Vinylic Proton Patterns & Carbon Shifts NMR->Result_NMR Result_IR Confirm Functional Groups (COOH, C=C, C-O) IR->Result_IR Compare Compare Spectra with Reference Database/Tables Result_NMR->Compare Result_IR->Compare Isomer_ID Identify Specific Isomer (e.g., 2,5-DMCA) Compare->Isomer_ID

Caption: A flowchart illustrating the systematic use of mass spectrometry, NMR, and IR spectroscopy to identify a specific dimethoxycinnamic acid isomer.

References

A Comparative Analysis of the Antioxidant Capacity: 2,5-Dimethoxycinnamic Acid vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat oxidative stress-mediated diseases, phenolic compounds have emerged as promising candidates due to their potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of two cinnamic acid derivatives: 2,5-Dimethoxycinnamic acid and the well-characterized ferulic acid. While extensive data is available for ferulic acid, direct experimental evidence for the antioxidant activity of this compound is limited in the current literature. Therefore, this comparison will leverage data on ferulic acid and related methoxylated cinnamic acid derivatives to infer the potential antioxidant capacity of this compound, supported by a discussion of structure-activity relationships.

Quantitative Comparison of Antioxidant Activity

CompoundAssayIC50 (µM)Reference
Ferulic Acid DPPH9.9 - 50.98[1][2]
ABTS10.25 - 86.0[1]
3,4-Dimethoxycinnamic Acid DPPHData not specified, but showed activity[3][4][5][6]
This compound DPPHNot Available
ABTSNot Available

Note: The IC50 values for ferulic acid can vary between studies due to different experimental conditions. Data for 3,4-Dimethoxycinnamic acid indicates antioxidant potential but lacks specific IC50 values in the cited literature.

Structure-Activity Relationship and Mechanistic Insights

The antioxidant activity of phenolic compounds like cinnamic acid derivatives is intrinsically linked to their chemical structure.

Ferulic Acid: Ferulic acid (4-hydroxy-3-methoxycinnamic acid) possesses a hydroxyl group and a methoxy group on the phenyl ring. The phenolic hydroxyl group is crucial for its antioxidant activity, as it can readily donate a hydrogen atom to scavenge free radicals.[7] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic side chain.[7] This structural feature makes ferulic acid a potent free radical scavenger.[7][8]

The main mechanism of action for ferulic acid involves trapping and stabilizing radical species, such as lipid peroxyl radicals, thereby terminating radical chain reactions.[9][10] Beyond direct radical scavenging, ferulic acid can also modulate cellular antioxidant defenses by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

This compound: this compound lacks a free hydroxyl group on its aromatic ring, with methoxy groups at positions 2 and 5. While methoxy groups are electron-donating and can contribute to the stability of a radical, the absence of a phenolic hydroxyl group significantly diminishes its capacity for hydrogen atom donation, a primary mechanism for radical scavenging by phenolic antioxidants.

Based on general structure-activity relationships for phenolic compounds, it is anticipated that the antioxidant capacity of this compound would be considerably lower than that of ferulic acid. The presence of a hydroxyl group is a key determinant of potent antioxidant activity in this class of compounds. However, some studies on methoxylated cinnamic acid derivatives suggest they may still possess other biological activities, including some level of antioxidant effect, potentially through different mechanisms.

Signaling Pathway

Ferulic acid is known to modulate intracellular signaling pathways, notably the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces dissociation Cell Cell Membrane Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates and binds Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Caption: Nrf2 signaling pathway activation by ferulic acid.

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below to facilitate further research and comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound, ferulic acid)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample preparation: Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

  • Assay:

    • Add a specific volume of each concentration of the test compounds or standard to the wells of a 96-well microplate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow Prep_DPPH Prepare 0.1 mM DPPH solution in Methanol Mix Mix DPPH solution with Test Compounds/Standard in 96-well plate Prep_DPPH->Mix Prep_Samples Prepare serial dilutions of Test Compounds & Standard Prep_Samples->Mix Incubate Incubate in dark at room temperature (30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), causing a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (this compound, ferulic acid)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Working solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

  • Sample preparation: Prepare serial dilutions of the test compounds and the standard antioxidant.

  • Assay:

    • Add a specific volume of each concentration of the test compounds or standard to the wells of a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at the specified wavelength.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay. The IC50 value is then determined.

ABTS_Workflow Prep_ABTS Prepare ABTS radical cation (ABTS•+) solution Prep_Working Dilute ABTS•+ to an Absorbance of ~0.7 at 734 nm Prep_ABTS->Prep_Working Mix Mix ABTS•+ working solution with Test Compounds/Standard in 96-well plate Prep_Working->Mix Prep_Samples Prepare serial dilutions of Test Compounds & Standard Prep_Samples->Mix Incubate Incubate at room temperature (6 min) Mix->Incubate Measure Measure Absorbance at ~734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

Caption: Experimental workflow for the ABTS antioxidant assay.

Conclusion

Ferulic acid is a well-established antioxidant with potent radical scavenging activity, attributed primarily to its phenolic hydroxyl group. In contrast, direct experimental data on the antioxidant capacity of this compound is lacking. Based on structure-activity relationships, the absence of a free hydroxyl group in this compound suggests it likely possesses significantly weaker direct radical scavenging activity compared to ferulic acid. Further experimental investigation using standardized assays such as DPPH and ABTS is necessary to quantitatively determine the antioxidant potential of this compound and elucidate its possible mechanisms of action. This guide provides the necessary framework and protocols for conducting such comparative studies.

References

A Comparative Analysis of the Cytotoxic Effects of Caffeic Acid on HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the cytotoxicity of 2,5-dimethoxycinnamic acid and caffeic acid on HeLa cells is not currently feasible due to a lack of available scientific literature on the effects of this compound on this specific cell line. This guide, therefore, focuses on the well-documented cytotoxic properties of caffeic acid on HeLa cells, providing a comprehensive overview of its effects, the experimental methodologies used for its assessment, and the signaling pathways it modulates.

Data Presentation: Cytotoxicity of Caffeic Acid on HeLa Cells

The cytotoxic effects of caffeic acid on human cervical cancer (HeLa) cells have been evaluated in multiple studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
Caffeic AcidHeLaSRB Assay24 hours327 ± 11.55 µM[1]

Note: The IC50 values can vary between studies depending on the specific assay, incubation time, and other experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity and mechanism of action of compounds like caffeic acid on HeLa cells.

Cell Culture

HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.[2]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: HeLa cells are harvested, counted, and seeded in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plate is incubated overnight to allow for cell attachment.[2]

  • Compound Treatment: A stock solution of the test compound (e.g., caffeic acid) is prepared in a suitable solvent like DMSO. Serial dilutions of the compound are then made in complete culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of the test compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[2][3]

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[3][4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting a dose-response curve of cell viability versus compound concentration.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Cell Treatment: HeLa cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specific duration.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells are distinguished based on their fluorescence signals.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by measuring the cellular DNA content.

  • Cell Treatment and Harvesting: HeLa cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.[6]

  • Staining: The fixed cells are washed and then incubated with a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[6]

  • Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of DNA content versus cell count is generated to visualize the cell cycle distribution.[7][8]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture HeLa Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Prepare Prepare Compound Dilutions Treat Treat Cells with Compound Prepare->Treat Incubate Incubate for 24/48/72h Treat->Incubate Add_MTT Add MTT Reagent Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate % Cell Viability Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathway of Caffeic Acid in HeLa Cells

Caffeic acid has been shown to induce apoptosis in HeLa cells through the mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[9] While the direct interaction of caffeic acid with the PI3K/Akt/mTOR pathway in HeLa cells is a subject of ongoing research, this pathway is a critical regulator of cell survival and proliferation and is often targeted by anticancer compounds.

G cluster_pathway Caffeic Acid Induced Apoptosis Pathway in HeLa Cells cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade CA Caffeic Acid Bcl2 Bcl-2 (Anti-apoptotic) CA->Bcl2 inhibits Bax Bax (Pro-apoptotic) CA->Bax activates CytoC Cytochrome c release Bcl2->CytoC inhibits Bax->CytoC promotes Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Caffeic acid induces apoptosis via the mitochondrial pathway.

References

In Vitro Validation of the Anticancer Effects of 2,5-Dimethoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential in vitro anticancer effects of 2,5-Dimethoxycinnamic acid against established chemotherapeutic agents. Due to the limited direct experimental data exclusively on this compound, this analysis incorporates findings from structurally analogous cinnamic acid derivatives and chalcones to infer its potential efficacy and mechanisms of action.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound and its derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values are presented below, alongside those of the conventional chemotherapeutic drugs, Doxorubicin and Cisplatin, for a comparative perspective across various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
2-Methoxycinnamaldehyde (a related cinnamic acid derivative)SK-Hep-1Hepatocellular Carcinoma25.72[1]
2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone (a structurally similar chalcone)MCF-7Breast Adenocarcinoma250[2][3]
Doxorubicin MCF-7Breast Adenocarcinoma0.5 - 1.5[4]
A549Lung Carcinoma> 20[4]
HeLaCervical Cancer2.9[4]
Cisplatin MCF-7Breast Adenocarcinoma~20[4]
A549Lung Carcinoma~10[4]
HeLaCervical Cancer~5[4]

Note: The IC50 values for this compound are inferred from structurally related compounds and may not be directly comparable to the values for Doxorubicin and Cisplatin due to variations in experimental conditions.

Mechanistic Insights: Signaling Pathways

Research suggests that cinnamic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Structurally similar compounds to this compound have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Apoptosis Apoptosis Akt->Apoptosis | inhibits This compound This compound This compound->Akt inhibits

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and division. Its dysregulation is also frequently observed in cancer. Cinnamic acid derivatives have been demonstrated to modulate this pathway, leading to cell cycle arrest and reduced proliferation.

MAPK_ERK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->ERK modulates

Caption: Proposed modulation of the MAPK/ERK pathway by this compound.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow:

CellCycle_Workflow A Treat cells with this compound B Harvest and fix cells in cold ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis by PI staining.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and expose them to this compound for the desired time.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While direct and comprehensive in vitro data on the anticancer effects of this compound are still emerging, evidence from structurally related compounds suggests it holds promise as a potential anticancer agent. The available data points towards its ability to induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in various cancer cell lines, likely through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. Further direct comparative studies with established chemotherapeutic drugs are warranted to fully elucidate its therapeutic potential and validate its efficacy. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.

References

A Comparative Guide to the Stereochemical Confirmation of trans-2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for confirming the stereochemistry of trans-2,5-Dimethoxycinnamic acid. By presenting key experimental data from spectroscopic and crystallographic techniques, this document serves as a practical resource for the unambiguous structural elucidation of this and related cinnamic acid derivatives.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds with significant applications in the pharmaceutical, flavor, and fragrance industries. The stereochemistry of the double bond in the acrylic acid side chain, designated as either trans (E) or cis (Z), plays a pivotal role in determining the molecule's physical, chemical, and biological properties. trans-2,5-Dimethoxycinnamic acid is the more thermodynamically stable and common isomer. This guide focuses on the experimental techniques used to confirm its trans configuration and differentiate it from its cis counterpart.

Data Presentation

Table 1: Comparative ¹H NMR Data of Cinnamic Acid Derivatives

¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of the double bond in cinnamic acids. The key diagnostic parameter is the coupling constant (³J) between the two vinylic protons (Hα and Hβ). A larger coupling constant is characteristic of a trans relationship, while a smaller value indicates a cis configuration.[1][2][3]

CompoundIsomerHα Chemical Shift (ppm)Hβ Chemical Shift (ppm)³J (Hα-Hβ) Coupling Constant (Hz)
2,5-Dimethoxycinnamic Acid (Predicted) trans~6.4~7.8~16
This compound (Predicted) cis~5.8~6.9~12
trans-Cinnamic Acidtrans6.437.8316.0
cis-Cinnamic Acidcis5.956.9512.5
trans-Sinapinic Acidtrans6.477.55Not specified
cis-Sinapinic Acidcis5.766.7612.8[4]
Methyl p-hydroxy-trans-cinnamatetrans6.15Not specified15.9[1]
Methyl p-hydroxy-cis-cinnamatecis5.66Not specified12.9[1]
Table 2: Comparative ¹³C NMR Chemical Shifts of Cinnamic Acid Derivatives

While less definitive than ¹H NMR coupling constants for stereochemical assignment, ¹³C NMR chemical shifts can show subtle differences between trans and cis isomers. The chemical shifts of the carbons in the acrylic acid moiety (Cα, Cβ, and C=O) are of particular interest.

CompoundIsomerCα (ppm)Cβ (ppm)C=O (ppm)
This compound (Predicted) trans~118~145~172
This compound (Predicted) cis~117~143~171
trans-Cinnamic Acidtrans117.8145.1172.4
cis-Cinnamic Acidcis118.5143.6170.8
trans-p-Methoxycinnamic acidtrans115.7144.5167.8
Table 3: Comparative X-ray Crystallographic Data of Cinnamic Acid Derivatives

X-ray crystallography provides the most definitive confirmation of stereochemistry by determining the three-dimensional arrangement of atoms in a crystal. While specific data for trans-2,5-dimethoxycinnamic acid is not available, the data for trans-cinnamic acid and p-methoxycinnamic acid are presented for comparison.[5]

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
α-trans-Cinnamic AcidMonoclinicP2₁/n5.58217.6717.73596.9
p-Methoxycinnamic AcidTriclinicP-18.33612.0264.84299.28

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the stereochemistry of the double bond by analyzing the chemical shifts and coupling constants of the vinylic protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the cinnamic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient resolution to accurately determine coupling constants.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm the coupling between Hα and Hβ, and HSQC (Heteronuclear Single Quantum Coherence) to correlate the vinylic protons to their attached carbons.

  • Data Analysis:

    • In the ¹H NMR spectrum, identify the two doublets corresponding to the vinylic protons (Hα and Hβ).

    • Measure the coupling constant (³J) between these two protons. A value of approximately 16 Hz is indicative of a trans configuration, while a value around 12 Hz suggests a cis configuration.

    • Assign the peaks in the ¹³C NMR spectrum with the aid of HSQC data and by comparison with data from similar compounds.

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous three-dimensional structure of the molecule, confirming the trans geometry of the double bond.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or other suitable techniques to determine the atomic positions.

    • Refine the structural model against the experimental data to obtain a final, accurate molecular structure.

  • Data Analysis:

    • Examine the refined structure to confirm the planar geometry of the double bond and the trans orientation of the substituents.

    • Analyze intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the crystal packing.

Mandatory Visualization

Experimental Workflow for Stereochemical Confirmation

The following diagram illustrates the logical workflow for confirming the stereochemistry of this compound.

G Workflow for Stereochemical Confirmation cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_xray X-ray Crystallography cluster_results Conclusion synthesis Synthesize or Procure This compound nmr_acq Acquire 1H and 13C NMR Spectra synthesis->nmr_acq crystal_growth Grow Single Crystals synthesis->crystal_growth nmr_analysis Analyze 1H NMR: Measure J(Hα-Hβ) nmr_acq->nmr_analysis trans_isomer trans Isomer Confirmed nmr_analysis->trans_isomer J ≈ 16 Hz cis_isomer cis Isomer Identified nmr_analysis->cis_isomer J ≈ 12 Hz inconclusive Inconclusive Data nmr_analysis->inconclusive xray_diffraction Perform X-ray Diffraction crystal_growth->xray_diffraction structure_solution Solve and Refine Structure xray_diffraction->structure_solution structure_solution->trans_isomer Confirms trans geometry structure_solution->cis_isomer Confirms cis geometry structure_solution->inconclusive

Workflow for Stereochemical Confirmation
Signaling Pathway for Spectroscopic Data Interpretation

The following diagram outlines the decision-making process based on the interpretation of spectroscopic data to assign the stereochemistry.

G Decision Pathway for Stereochemical Assignment cluster_nmr Primary Method: 1H NMR cluster_xray Confirmatory Method: X-ray Crystallography start Start with Unknown Isomer nmr_analysis Measure Vinylic Proton Coupling Constant (J) start->nmr_analysis j_value J Value nmr_analysis->j_value trans_result trans Isomer j_value->trans_result J ≈ 16 Hz cis_result cis Isomer j_value->cis_result J ≈ 12 Hz xray_analysis Obtain 3D Molecular Structure final_confirmation Stereochemistry Confirmed xray_analysis->final_confirmation trans_result->xray_analysis Confirmation cis_result->xray_analysis Confirmation

References

A Comparative Guide to the Synthesis of 2,5-Dimethoxycinnamic Acid: Reproducibility and Robustness of Key Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2,5-Dimethoxycinnamic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of the two primary protocols for its synthesis: the Doebner-Knoevenagel condensation and the Perkin reaction. We will delve into their reproducibility, robustness, and provide detailed experimental data to inform your choice of synthetic route.

Data Presentation: A Quantitative Comparison

The selection of a synthesis protocol often hinges on key metrics such as yield, reaction time, and temperature. The following table summarizes the quantitative data for the Doebner-Knoevenagel condensation and the Perkin reaction for the synthesis of methoxy-substituted cinnamic acids. It is important to note that while direct comparative studies for this compound are limited, the data presented for analogous compounds provide a strong indication of the expected performance of each method.

ParameterDoebner-Knoevenagel CondensationPerkin Reaction
Typical Yield 87-98% (for 2,3-dimethoxycinnamic acid)[1]~73% (for 4-methoxycinnamic acid, microwave-assisted)[2]
Starting Materials 2,5-Dimethoxybenzaldehyde, Malonic Acid2,5-Dimethoxybenzaldehyde, Acetic Anhydride
Catalyst/Reagent Pyridine, PiperidineSodium Acetate or Potassium Acetate
Reaction Temperature 80-115°C[1]180°C (conventional heating)[1]
Reaction Time 4 hours[1]4-8 hours (conventional heating), 5 minutes (microwave-assisted)[2][3]
Key Robustness Considerations Generally a clean reaction.[1] Side reactions like Michael addition can occur, especially with strong bases.Sensitive to moisture.[1] High temperatures can lead to the formation of resinous byproducts.[1]

Experimental Protocols

Below are detailed methodologies for the two primary synthesis routes for producing this compound.

Protocol 1: Doebner-Knoevenagel Condensation

This method is generally favored for its milder conditions and higher yields. The following protocol is adapted from the synthesis of 2,3-dimethoxycinnamic acid.[1]

Materials:

  • 2,5-Dimethoxybenzaldehyde (1 mole)

  • Malonic Acid (2 moles)[1]

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve the malonic acid in pyridine with gentle warming.

  • Add 2,5-dimethoxybenzaldehyde to the solution.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to 80-85°C for 1 hour, and then increase the temperature to reflux (around 109-115°C) for an additional 3 hours.[1]

  • After cooling, pour the reaction mixture into cold water.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the crude product and wash it with cold water.

  • For purification, dissolve the crude acid in an aqueous solution of sodium hydroxide and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to re-precipitate the this compound.

  • Filter the purified product, wash with cold water, and dry.

Protocol 2: Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids, though it often requires more forcing conditions. A microwave-assisted variation can significantly reduce the reaction time.[2][3]

Materials:

  • 2,5-Dimethoxybenzaldehyde (1 mole)

  • Acetic Anhydride (2 moles)

  • Anhydrous Sodium Acetate (0.7 moles)

  • Sodium Carbonate Solution

  • Concentrated Hydrochloric Acid

Procedure (Conventional Heating):

  • In a round-bottom flask fitted with an air condenser, combine 2,5-dimethoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture in an oil bath at approximately 180°C for 4-8 hours.

  • While still hot, carefully pour the reaction mixture into water.

  • Add a saturated solution of sodium carbonate to neutralize the mixture and dissolve the product as its sodium salt.

  • Remove any unreacted aldehyde by steam distillation or extraction with a suitable organic solvent.

  • Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Mandatory Visualizations

To further clarify the synthetic pathways and experimental workflows, the following diagrams have been generated.

Doebner_Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 2,5-Dimethoxybenzaldehyde->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture Pyridine Pyridine Pyridine->Reaction Mixture Piperidine Piperidine Piperidine->Reaction Mixture Heat Heat Heat->Reaction Mixture Acidification (HCl) Acidification (HCl) Base Extraction (NaOH) Base Extraction (NaOH) Acidification (HCl)->Base Extraction (NaOH) Precipitation Precipitation Base Extraction (NaOH)->Precipitation Product This compound Precipitation->Product Crude Product Crude Product Reaction Mixture->Crude Product Crude Product->Acidification (HCl)

Caption: Workflow for the Doebner-Knoevenagel synthesis of this compound.

Perkin_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 2,5-Dimethoxybenzaldehyde->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Sodium Acetate Sodium Acetate Sodium Acetate->Reaction Mixture High Temperature High Temperature High Temperature->Reaction Mixture Neutralization (Na2CO3) Neutralization (Na2CO3) Acidification (HCl) Acidification (HCl) Neutralization (Na2CO3)->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Product This compound Filtration->Product Crude Product Crude Product Reaction Mixture->Crude Product Crude Product->Neutralization (Na2CO3)

Caption: Workflow for the Perkin reaction synthesis of this compound.

Conclusion

Based on the available data, the Doebner-Knoevenagel condensation appears to be the more robust and reproducible method for the synthesis of this compound. It generally proceeds under milder conditions and offers significantly higher yields compared to the traditional Perkin reaction. The main drawback of the Perkin reaction is the requirement for high temperatures, which can lead to the formation of undesirable byproducts and lower overall yields.[1] However, the development of microwave-assisted Perkin reactions has mitigated some of these issues by drastically reducing reaction times and improving yields.[2][3]

For researchers prioritizing high yield and purity with more moderate reaction conditions, the Doebner-Knoevenagel condensation is the recommended protocol. For those with access to microwave reactors who require rapid synthesis, the microwave-assisted Perkin reaction presents a viable alternative. As with any synthetic procedure, optimization of reaction conditions for the specific laboratory setup is recommended to achieve the best results.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,5-Dimethoxycinnamic acid is crucial for pharmacokinetic studies, quality control, and various research applications. The selection of a suitable analytical method requires careful consideration of factors such as sensitivity, selectivity, and the nature of the sample matrix. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by typical performance data and detailed methodologies to aid in the selection and cross-validation of these methods.

Comparative Analysis of Method Performance

The choice of an analytical method is a critical decision that directly influences the quality and reliability of experimental results. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of cinnamic acid derivatives. This data provides a baseline for what can be expected when developing and validating a method for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99[1]> 0.99[1]Good linearity, often requires derivatization[1]
Limit of Detection (LOD) ~0.1 - 10 ng/mL~0.01 - 1 ng/mL[1]~0.1 - 1 ng/mL[2]
Limit of Quantitation (LOQ) ~0.5 - 30 ng/mL~0.05 - 5 ng/mL[1]~0.5 - 5 ng/mL[2]
Accuracy (% Recovery) 95 - 105%[2]90 - 110%[2]90 - 110%[2]
Precision (%RSD) < 5%[3]< 15%[4]< 15%[4]

Note: The data presented in this table is based on validation studies of analogous phenolic compounds and serves as a general comparison. Actual performance may vary depending on the specific experimental conditions and sample matrix.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are typical methodologies for the analysis of cinnamic acid derivatives using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of phenolic compounds due to its simplicity and robustness.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[5]

    • Mobile Phase : A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[5]

    • Detection : UV detection is performed at the wavelength of maximum absorbance for the analyte, which for cinnamic acid derivatives is often in the range of 280-320 nm.

  • Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of compounds in complex biological matrices.[6]

  • Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 or similar column is used.

    • Mobile Phase : Similar to HPLC-UV, a gradient of acidified water and an organic solvent is used. Volatile buffers like ammonium formate or acetate are preferred for MS compatibility.

    • Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI in either positive or negative ion mode, depending on the analyte's properties.

    • Scan Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[6]

  • Sample Preparation : May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Derivatization : A necessary step to increase the volatility of the analyte. Silylation is a common derivatization technique for carboxylic acids and hydroxyl groups.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms) is often used.[2]

    • Carrier Gas : Helium is typically used as the carrier gas.[2]

    • Injector and Oven Temperatures : The injector temperature is set to ensure rapid volatilization of the sample, and an oven temperature program is used to separate the analytes.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) is commonly used.[7]

    • Scan Mode : Full scan mode can be used for qualitative analysis, while Selected Ion Monitoring (SIM) is employed for sensitive quantification.[2]

  • Sample Preparation : Involves extraction of the analyte from the sample matrix, followed by the derivatization step before injection.

Cross-Validation Workflow

The cross-validation of analytical methods is essential to ensure that different methods provide comparable and reliable results. A logical workflow for this process is depicted below.

Cross-Validation Workflow A Define Analytical Requirements (e.g., sensitivity, matrix) B Select Candidate Analytical Methods (e.g., HPLC-UV, LC-MS/MS, GC-MS) A->B C Method Development and Optimization for each candidate method B->C D Individual Method Validation (ICH Guidelines) C->D E Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) D->E F Analyze Identical Sets of Samples (spiked and real matrices) D->F G Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) F->G H Evaluate Method Performance and Select the Most Suitable Method G->H

Caption: A logical workflow for the cross-validation of analytical methods.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for routine analysis where high sensitivity is not paramount. GC-MS, with a derivatization step, can also provide accurate quantification. For analyses requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[6]

A thorough cross-validation, following a structured workflow and adhering to international guidelines, is essential when multiple analytical methods are employed.[8][9] This ensures the consistency and reliability of the data generated, which is fundamental for successful research and drug development.

References

Safety Operating Guide

Navigating the Disposal of 2,5-Dimethoxycinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Dimethoxycinnamic acid, ensuring compliance and minimizing environmental impact. Due to a lack of specific disposal data for this compound, the following procedures are based on safety data sheets for closely related isomers and cinnamic acid derivatives. It is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed waste disposal company to ensure adherence to local, state, and federal regulations.

Hazard and Exposure Data

While specific quantitative data for this compound is limited, the following table summarizes key information extrapolated from safety data sheets of similar compounds. This information is intended to provide a general safety overview and should be used with caution.

ParameterValue/InformationSource Compound(s)
GHS Hazard Statements Causes serious eye irritation. Harmful to aquatic life.trans-Cinnamic acid[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant.trans-Cinnamic acid[1]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical resistant gloves (e.g., nitrile rubber), lab coat.General laboratory practice
First Aid Measures Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Skin Contact: Wash with plenty of soap and water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth. Consult a physician.3,4-Dimethoxycinnamic acid, trans-Cinnamic acid[1][2]

Experimental Protocols for Disposal

The proper disposal of this compound, as with many laboratory chemicals, involves a multi-step process focused on containment, waste stream segregation, and professional disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for disposal, ensure you are wearing the appropriate PPE as outlined in the table above. All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect un- or contaminated solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and appropriately marked as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be collected in a designated hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect it in a sealed, labeled container that is appropriate for the solvent used.

Step 3: Storage Pending Disposal

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the storage area is in compliance with all institutional and regulatory requirements.

Step 4: Professional Disposal

The final and most critical step is the disposal of the collected waste through a licensed and approved waste disposal company.[1][2][3] Provide the disposal company with a complete and accurate description of the waste, including a copy of the safety data sheet if available. Never attempt to incinerate or landfill chemical waste on your own.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_storage_and_disposal Storage and Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_form Assess Physical Form fume_hood->assess_form solid_waste Collect Solid Waste in a Labeled, Sealed Container assess_form->solid_waste Solid liquid_waste Collect Liquid Waste in a Labeled, Sealed Container assess_form->liquid_waste Liquid contaminated_materials Collect Contaminated Materials (Gloves, Weighing Paper, etc.) solid_waste->contaminated_materials liquid_waste->contaminated_materials store_waste Store Waste in Designated Secure Area contaminated_materials->store_waste contact_ehs Contact Institutional EHS Department store_waste->contact_ehs professional_disposal Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and protecting our planet.

References

Essential Safety and Logistics for Handling 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2,5-Dimethoxycinnamic acid. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this substance.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1]To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[1]To avoid skin contact which can lead to irritation.
Respiratory Protection NIOSH/MSHA approved respirator.[1]To be used when there is a risk of inhaling dust, especially in poorly ventilated areas.

Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Property Value
Appearance Off-white powder[1]
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol [2]
Water Solubility Slightly soluble

Note: Occupational exposure limits for this compound have not been established.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3]

Step 2: Preparation and Weighing
  • Ventilation: Conduct all handling and weighing operations in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[1]

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Dust Control: Handle the powder carefully to minimize dust generation.[1] Use a spatula for transferring the solid.

Step 3: Experimental Use
  • Containment: Use appropriate laboratory glassware and equipment to contain the chemical during the experiment.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]

  • Emergency Preparedness: Keep a spill kit readily accessible. Be familiar with the location and operation of the nearest eyewash station and safety shower.

Step 4: Post-Experiment and Decontamination
  • Cleaning: Clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items properly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: Collect any unused or waste this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be considered chemical waste.

  • No Mixing: Do not mix this compound waste with other incompatible waste streams.

Disposal Procedure
  • Licensed Disposal Vendor: All chemical waste must be disposed of through a licensed and approved waste disposal contractor.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

  • Container Management: Handle uncleaned, empty containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of procedures for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Risk Assessment PPE_Selection Select & Don PPE RiskAssessment->PPE_Selection Identify Hazards EngineeringControls Use Fume Hood PPE_Selection->EngineeringControls Prepare Workspace Receiving Receiving & Storage EngineeringControls->Receiving Weighing Weighing & Transfer Receiving->Weighing Experiment Experimental Use Weighing->Experiment Decontamination Decontamination Experiment->Decontamination After Use WasteCollection Waste Collection Decontamination->WasteCollection Disposal Disposal WasteCollection->Disposal Follow Regulations

Caption: Logical workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.